Product packaging for Cyclohexane(Cat. No.:CAS No. 110-82-7)

Cyclohexane

Cat. No.: B094199
CAS No.: 110-82-7
M. Wt: 84.16 g/mol
InChI Key: XDTMQSROBMDMFD-UHFFFAOYSA-N
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Description

Cyclohexane (CAS 110-82-7) is a volatile, colorless liquid with a distinctive, sweet odor and the molecular formula C6H12 . As a non-polar cycloalkane, it is an essential intermediate in the chemical industry, with over 90% of its production dedicated to synthesizing precursors for Nylon 6 and Nylon 6,6 . Its primary industrial application is in the oxidative production of a cyclohexanone-cyclohexanol mixture, known as KA Oil, which is a critical raw material for adipic acid and caprolactam manufacturing . In the laboratory, this compound serves as a versatile non-polar organic solvent for lacquers, resins, fats, and oils . It is particularly valued as a recrystallization solvent due to the favorable solubility many organic compounds exhibit in hot this compound versus their poor solubility at lower temperatures . Furthermore, its well-defined physical properties, such as a convenient crystal-crystal transition at -87.1 °C, make it suitable for calibrating differential scanning calorimetry (DSC) instruments . The production of this compound is predominantly achieved through the catalytic hydrogenation of benzene, a highly exothermic process . Notably, this compound adopts a stable three-dimensional "chair" conformation at room temperature to minimize angle and torsional strain, making it a model compound for studying conformational analysis in organic chemistry . Key Specifications: • CAS Number: 110-82-7 • Molecular Formula: C6H12 • Molar Mass: 84.16 g/mol • Purity: ≥ 99% • Appearance: Colorless liquid • Boiling Point: 80.74 °C • Density: 0.7739 g/mL (liquid) Handling & Safety: this compound is a highly flammable liquid and vapor. It may cause skin irritation and drowsiness or dizziness. Keep away from heat and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE) . Disclaimer: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B094199 Cyclohexane CAS No. 110-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane
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InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2
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InChI Key

XDTMQSROBMDMFD-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCC1
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Molecular Formula

C6H12
Record name CYCLOHEXANE
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Related CAS

25012-93-5
Record name Poly(hexamethylene)
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DSSTOX Substance ID

DTXSID4021923
Record name Cyclohexane
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Molecular Weight

84.16 g/mol
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Physical Description

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.]
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Boiling Point

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble
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Density

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9
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Vapor Pressure

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0163.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene.
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Color/Form

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F]

CAS No.

110-82-7
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Melting Point

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F
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Advanced Conformational Analysis of Cyclohexane and Its Derivatives

Theoretical Principles of Cyclohexane (B81311) Conformations

The three-dimensional structure of this compound is not a simple planar hexagon. Due to the tetrahedral sp³ hybridization of its carbon atoms, which prefer bond angles of 109.5°, a flat ring would impose significant internal strain. libretexts.orglibretexts.org To achieve a more stable, lower-energy state, the this compound ring puckers, adopting several non-planar conformations. The relative stability of these conformations is governed by a combination of factors known as ring strain, which includes angle strain, torsional strain, and steric hindrance. libretexts.orglibretexts.org

Strain Theory in this compound Systems (Angle Strain, Torsional Strain, Steric Hindrance)

A planar hexagonal structure for this compound would necessitate internal bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation creates angle strain , an increase in potential energy due to compressed or expanded bond angles. libretexts.org Furthermore, in a flat ring, all carbon-hydrogen bonds on adjacent carbons would be perfectly eclipsed, leading to repulsive electronic interactions known as torsional strain . libretexts.org The total ring strain for a theoretical planar this compound would be in excess of 84 kJ/mol, making it highly unstable. libretexts.org

To alleviate these strains, this compound adopts puckered conformations. These three-dimensional shapes allow the bond angles to approach the ideal tetrahedral value and the hydrogen atoms to adopt staggered arrangements. However, even in puckered forms, repulsive interactions can occur between non-bonded atoms that are brought into close proximity. This is known as steric hindrance or steric strain. ucalgary.ca A notable example in this compound conformations is the interaction between atoms across the ring, such as the "flagpole" interactions in the boat conformation. libretexts.org

Chair Conformation: Stability and Energetic Favorability

The hydrogen atoms in the chair conformation occupy two distinct types of positions: six axial hydrogens are parallel to the main axis of the ring, pointing straight up or down, while six equatorial hydrogens are located around the "equator" of the ring. libretexts.org

Boat and Twist-Boat Conformations: Higher Energy States and Interconversion Pathways

If two opposite carbon atoms in the this compound ring are both lifted out of the plane, the molecule forms a boat conformation . libretexts.org This conformation is significantly less stable than the chair, with an energy level approximately 30 kJ/mol higher. libretexts.org The boat form is destabilized by two main factors. First, it experiences significant steric hindrance between the two hydrogen atoms pointing inward at the "bow" and "stern" of the boat, known as flagpole interactions . libretexts.org The distance between these hydrogens is only 1.83 Å, leading to repulsion. Second, the C-H bonds along the sides of the boat are in an eclipsed arrangement, creating considerable torsional strain. libretexts.org

The boat conformation is flexible and can twist to relieve some of its internal strain, forming a more stable, lower-energy conformer known as the twist-boat (or skew-boat) conformation. This twisting motion increases the distance between the flagpole hydrogens and partially staggers the C-H bonds, reducing both steric and torsional strain. The twist-boat is a local energy minimum, but it is still about 23 kJ/mol less stable than the chair conformation. masterorganicchemistry.com It serves as an intermediate in the interconversion between two different chair forms. masterorganicchemistry.com

Half-Chair Conformation as a Transition State

The half-chair conformation is a high-energy transition state that the this compound molecule must pass through during the interconversion from a chair to a twist-boat form. masterorganicchemistry.com In this conformation, five of the carbon atoms are in a plane, with one carbon atom pushed out of that plane. This arrangement reintroduces significant angle strain due to the 120° bond angles in the planar portion and substantial torsional strain from multiple eclipsed C-H bonds. libretexts.org As a result, the half-chair is the highest point on the energy profile for ring inversion, with a relative energy of about 45 kJ/mol (10.8 kcal/mol) above the chair conformation. masterorganicchemistry.comopenstax.org

Relative Energies of this compound Conformations
ConformationRelative Energy (kJ/mol)Relative Energy (kcal/mol)
Chair00
Twist-Boat235.5
Boat306.5 - 7.0
Half-Chair (Transition State)4510.8

Conformational Dynamics: Ring Flipping and Inversion Barriers

At room temperature, this compound is not locked into a single chair conformation. The molecules possess enough thermal energy to rapidly interconvert between two equivalent chair forms in a process known as ring flipping or chair inversion. libretexts.org This dynamic equilibrium occurs on the order of 100,000 times per second. libretexts.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com

The interconversion is not a single-step process but proceeds through the higher-energy conformations. The pathway is as follows:

Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Boat ⇌ Twist-Boat ⇌ Half-Chair ⇌ Inverted Chair

The rate-determining step, and therefore the main energy barrier for the inversion, is the transition from the chair to the half-chair conformation. This inversion barrier is approximately 45 kJ/mol (10.8 kcal/mol), which is easily overcome by the thermal energy available at room temperature. libretexts.orgopenstax.org

Substituent Effects on this compound Conformations

When a hydrogen atom on the this compound ring is replaced by a substituent, the two chair conformations formed by a ring flip are no longer energetically equivalent. pressbooks.pub Generally, the conformation that places the substituent in an equatorial position is more stable and therefore favored. lumenlearning.com

The preference for the equatorial position is primarily due to the avoidance of unfavorable steric interactions. When a substituent larger than hydrogen is in an axial position, it experiences steric repulsion with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). jove.com This destabilizing steric strain is known as a 1,3-diaxial interaction . pressbooks.publibretexts.org In contrast, a substituent in the equatorial position points away from the rest of the ring, minimizing steric crowding. ucalgary.ca

The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its A-value . The A-value is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position and a greater effective steric bulk of the substituent. wikipedia.org For example, the bulky tert-butyl group has a very high A-value, meaning the conformation with an axial tert-butyl group is highly unstable and the ring is essentially "locked" with the tert-butyl group in the equatorial position. pressbooks.pub

A-Values for Common Substituents (Preference for Equatorial Position)
SubstituentA-Value (kJ/mol)A-Value (kcal/mol)
-F1.00.24
-Cl2.00.48
-Br2.00.48
-OH2.1 - 3.90.5 - 0.94
-CH₃ (Methyl)7.31.74
-CH₂CH₃ (Ethyl)7.51.8
-CH(CH₃)₂ (Isopropyl)8.82.1
-C(CH₃)₃ (tert-Butyl)>20>4.8
-C₆H₅ (Phenyl)12.12.9
-COOH (Carboxylic Acid)5.91.41

Axial and Equatorial Positions: Importance and Energetic Implications

In the chair conformation of this compound, the twelve hydrogen atoms are not structurally equivalent. Six of these hydrogen atoms are positioned around the periphery of the carbon ring and are referred to as equatorial . libretexts.org The other six are oriented above and below the approximate plane of the ring, parallel to the symmetry axis, and are termed axial . libretexts.org Each carbon atom in the this compound ring has one axial and one equatorial bond. libretexts.org The axial bonds alternate pointing up and down on adjacent carbons, as do the equatorial bonds, which are angled slightly up or slightly down. libretexts.orgutexas.edu

The distinction between axial and equatorial positions is crucial due to the different steric environments they experience. Axial substituents are subject to greater steric hindrance from the other two axial hydrogens on the same side of the ring. fiveable.memsu.edu This steric crowding, known as 1,3-diaxial interaction, leads to torsional strain and destabilizes the conformation. utexas.edufiveable.me In contrast, equatorial substituents are positioned further away from other groups, resulting in less steric strain and a lower energy state. fiveable.me Consequently, this compound conformations with substituents in the equatorial position are generally more stable. fiveable.melibretexts.org This preference for the equatorial position has significant energetic implications, influencing the equilibrium between different chair conformations.

A-Values and Conformational Free Energy Differences for Monosubstituted Cyclohexanes

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value. The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted this compound at equilibrium. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position and reflects greater steric bulk of the substituent. wikipedia.org These values are determined experimentally by measuring the equilibrium constant between the two chair conformations. libretexts.org

For instance, the A-value for a methyl group is approximately 1.74 kcal/mol, meaning the equatorial conformer of methylthis compound (B89554) is more stable by this amount. wikipedia.org This energy difference results in about 95% of methylthis compound molecules having the methyl group in the equatorial position at room temperature. masterorganicchemistry.comlibretexts.org As the size of the substituent increases, the A-value and the preference for the equatorial position also increase. For example, a tert-butyl group has a very large A-value ( >4.5 kcal/mol), effectively "locking" the conformation with the tert-butyl group in the equatorial position. libretexts.orgoregonstate.edu A-values are additive and can be used to predict the conformational preferences of di- and polysubstituted cyclohexanes. masterorganicchemistry.com

Conformational Free Energy Differences (A-Values) for Common Substituents in this compound
Substituent (X)A-Value (kcal/mol)
-F0.24
-Cl0.4 - 0.53
-Br0.2 - 0.7
-I0.4 - 0.47
-OH0.6 - 0.87
-CH3 (Methyl)1.7 - 1.8
-CH2CH3 (Ethyl)1.75 - 2.0
-CH(CH3)2 (Isopropyl)2.1 - 2.2
-C(CH3)3 (tert-Butyl)>4.5
-C6H5 (Phenyl)3.0
-CN0.2
-COOH1.2

Disubstituted Cyclohexanes: Stereochemical Considerations and Conformational Preferences

The conformational analysis of disubstituted cyclohexanes requires considering the stereochemical relationship (cis or trans) between the two substituents and their respective positions (e.g., 1,2-, 1,3-, or 1,4-). unizin.org The most stable conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions. libretexts.org

For cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. libretexts.org In the ring-flipped conformation, their positions are reversed. The equilibrium will favor the conformer where the larger substituent (with the higher A-value) occupies the equatorial position. libretexts.org In contrast, for trans-1,2-disubstituted cyclohexanes, both substituents can be either axial (diaxial) or equatorial (diequatorial). libretexts.org The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions. unizin.orglumenlearning.com

In the case of 1,3-disubstituted cyclohexanes, the cis isomer can exist in a diequatorial conformation, which is highly favored over the diaxial conformation that results from a ring flip. wikipedia.org The trans isomer, however, must have one substituent in an axial and one in an equatorial position. wikipedia.org For 1,4-disubstituted cyclohexanes, the stereochemical preferences are similar to the 1,2-case: the trans isomer is more stable in the diequatorial conformation, while the cis isomer has one axial and one equatorial substituent. libretexts.org

Conformational Preferences in Disubstituted Cyclohexanes
Substitution PatternCis Isomer (Axial/Equatorial)Trans Isomer (Axial/Equatorial)More Stable Isomer
1,2-Disubstitutedaxial/equatorialdiequatorial or diaxialTrans (diequatorial)
1,3-Disubstituteddiequatorial or diaxialaxial/equatorialCis (diequatorial)
1,4-Disubstitutedaxial/equatorialdiequatorial or diaxialTrans (diequatorial)

Polysubstituted Cyclohexanes and Complex Conformational Equilibria

For cyclohexanes with more than two substituents, the conformational analysis becomes more complex. The stability of a particular chair conformation is determined by the sum of all steric interactions. The most stable conformer will be the one that places the maximum number of bulky substituents in equatorial positions.

In cases where it is not possible for all substituents to be equatorial, a complex equilibrium will exist between the possible chair conformations. The position of this equilibrium is determined by the relative A-values of the substituents that are forced into axial positions. The conformation that avoids placing the largest group in an axial position will be the most favored. For example, in menthol, a polysubstituted this compound, the most stable chair conformation places the large isopropyl group in an equatorial position, even if it forces other, smaller groups to be axial. khanacademy.org In some highly substituted or sterically hindered cases, such as cis-1,4-di-tert-butylthis compound, the molecule may adopt a non-chair conformation, like a twist-boat, to relieve steric strain. wikipedia.orgsikhcom.net

Analytical and Computational Methodologies for Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of this compound. At room temperature, the chair-chair interconversion (ring flip) of this compound is rapid, and as a result, the axial and equatorial protons are observed as a single, time-averaged signal in the ¹H NMR spectrum. youtube.com

However, at low temperatures, this ring flip can be slowed down sufficiently on the NMR timescale. youtube.com Below a certain temperature (the coalescence temperature), separate signals for the axial and equatorial protons can be observed. youtube.com Typically, axial protons resonate at a higher field (lower ppm) than equatorial protons. youtube.com The integration of these signals can be used to determine the relative populations of the two chair conformers and thus calculate the conformational free energy difference (A-value). sikhcom.net

Furthermore, the coupling constants (J-values) between adjacent protons provide detailed structural information. The coupling between two axial protons (J_ax,ax) is typically large (10-13 Hz), while the couplings between an axial and an equatorial proton (J_ax,eq) and between two equatorial protons (J_eq,eq) are smaller (2-5 Hz). These characteristic coupling constants can be used to definitively assign protons to axial or equatorial positions and to determine the preferred conformation of a substituted this compound. auremn.org.br Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the complex conformational equilibria in substituted cyclohexanes. sikhcom.netlibretexts.org

Infrared (IR) Spectroscopy for Vibrational Dynamics and Solvent Interactions

Infrared (IR) spectroscopy is a powerful tool for investigating the vibrational dynamics of this compound. The molecule, with its 48 degrees of vibrational freedom, presents a complex but well-characterized spectrum. ifo.lviv.ua High-resolution infrared absorption spectra of this compound have been recorded, allowing for detailed rotational analysis of its vibrational modes. acs.org

Key vibrational modes for this compound include C-H stretching, H-C-H bending (scissor), and CH₂ rocking and twisting vibrations. ifo.lviv.ua The most prominent absorptions are the strong, multiple peaks observed between 2950 and 2845 cm⁻¹ which are attributed to C-H stretching vibrations in the -CH₂- groups. docbrown.info Additionally, C-H deformation vibrations of the CH₂ groups are found in the 1480 to 1440 cm⁻¹ range. docbrown.info A rotational analysis of the ν₂₇ (eᵤ) and ν₁₄ (a₂ᵤ) CH₂ scissor modes was performed at 1452.9 and 1456.4 cm⁻¹, respectively. acs.org The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which is unique to the molecule and allows for its identification. docbrown.info

Prominent Infrared Absorption Bands of this compound
Wavenumber (cm⁻¹)AssignmentVibrational Mode
2950 - 2845C-H StretchStretching
1480 - 1440CH₂ DeformationBending
1456.4ν₁₄ (a₂ᵤ)CH₂ Scissor
1452.9ν₂₇ (eᵤ)CH₂ Scissor
~950Skeletal C-C VibrationStretching/Bending

Solvent interactions can induce shifts in the vibrational frequencies of this compound. Theories have been developed to explain these solvent-induced infrared frequency shifts, which consider factors like the bulk dielectric constant and specific molecular interactions. dtic.mil The study of these shifts provides insight into the intermolecular forces between the solute (this compound) and the surrounding solvent molecules.

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for the detailed analysis of this compound's conformations and dynamics, complementing experimental findings.

Quantum Mechanical Methods (Ab-initio, DFT, MP2, QCISD)

A variety of quantum mechanical methods are employed to calculate the structures and properties of this compound conformers. ijert.org Ab-initio methods, which are based entirely on quantum mechanics and fundamental physical constants, are used to predict molecular properties. ijert.orgijert.org

Density Functional Theory (DFT) with hybrid functionals like B3LYP is commonly used for these calculations. acs.orgreddit.com Møller–Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) are higher-level methods that provide more accurate energy calculations, often showing excellent agreement with experimental data for conformational energies. acs.orgresearchgate.net For instance, in studies of dihalocyclohexanes, QCISD/6-311+G(2df,p) was found to give the best agreement with experimental data. acs.org While DFT and MP2 can yield accurate results, methods like coupled-cluster are sometimes required for achieving "chemical accuracy" of approximately 1 kcal/mol. reddit.com

Geometry Optimization and Energy Calculations of Conformers

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, which corresponds to a minimum on the potential energy surface. ijert.org For this compound, these calculations confirm that the chair conformation is the most stable form (global minimum). ijert.orgijert.org Other conformations, such as the boat, twist-boat, and half-chair, are also studied. stackexchange.com

Frequency calculations are often performed after geometry optimization. These calculations can confirm that a structure is a true minimum (no imaginary frequencies) or identify it as a transition state (one imaginary frequency). ijert.org Such analyses have shown that the boat conformation is not a stable conformer but a transition state that allows for the interconversion between two different twist-boat conformations. ijert.orgijert.org The half-chair conformation represents the energy barrier for the chair-to-chair interconversion. utexas.edu

Relative Energies of this compound Conformers
ConformerRelative Energy (kJ/mol)Relative Energy (kcal/mol)Status
Chair00Global Minimum
Twist-Boat23~5.5Local Minimum
Boat30~6.9Transition State
Half-Chair45~10.8Transition State
stackexchange.comutexas.edumasterorganicchemistry.com
Basis Set Effects on Conformational Energies

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is the mathematical description of the orbitals in the system. ijert.org Different basis sets can yield different conformational energies.

Studies have compared various basis sets for this compound, such as 6-31G(d), 6-31G(d,p), and 6-311G(d,p). ijert.orgijert.org It was found that the minimal basis set 6-31G(d) provides energy values that are more comparable with experimental values and is less computationally expensive than larger basis sets. ijert.orgijert.org However, for higher accuracy, larger basis sets incorporating polarization and diffuse functions, such as 6-311+G(2df,p), are often necessary, particularly when using advanced computational methods like QCISD. acs.org The choice of basis set is a critical consideration, balancing the need for accuracy with computational cost. For example, a very small basis set like 3-21G(d) is considered not very accurate for calculating the energy difference between conformers. reddit.com

Molecular Modeling and Simulation of Conformational Dynamics

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are essential for studying the dynamic behavior of this compound, such as ring-flipping. youtube.comnih.gov MD simulations model the movement of atoms over time, allowing for the observation of conformational interconversions. nih.gov

Simulations performed at various temperatures have demonstrated the expected relationship between temperature and the barriers to ring inversion. nih.gov At higher temperatures, transitions such as twist-boat to chair and chair-to-chair become more frequent. nih.gov Advanced techniques like accelerated ab initio molecular dynamics (A-AIMD) have been used to study rare events like the ring-flipping process, which occurs on a microsecond timescale and is inaccessible with standard AIMD. nih.gov Grand canonical Monte Carlo simulations have also been used to investigate the adsorption of different this compound conformers in nanoporous materials. acs.org

Gas-Phase Studies for Conformational Analysis

Gas-phase studies are crucial for understanding the intrinsic conformational preferences of this compound, free from the influence of solvent molecules. In the gas phase, intermolecular interactions are minimized, allowing for a more direct comparison with theoretical calculations of isolated molecules. nih.gov

Techniques like gas-phase electron diffraction have been used to determine the molecular structure of this compound. scispace.com Spectroscopic studies of this compound in the gas phase also provide valuable data. For example, the one-photon absorption (1PA) spectrum of gas-phase this compound has been experimentally measured. nsf.gov An elegant experimental technique involved studying this compound vapor at 800°C, where a significant portion of molecules exist in the twist-boat form. libretexts.org By rapidly cooling this vapor to 20 K, the twist-boat conformer could be trapped and its spectral properties measured before it converted back to the more stable chair form. libretexts.org These gas-phase experiments provide benchmark data for validating and refining computational models of this compound's conformational landscape.

Synthesis and Derivatization Strategies for Cyclohexane and Its Functionalized Analogues

Industrial Production Routes for Cyclohexane (B81311)

The industrial synthesis of this compound is a large-scale chemical process driven by its significant demand as a precursor for the production of nylon. bcrec.idresearchgate.net Approximately 80% to 85% of global this compound production is achieved through the hydrogenation of benzene (B151609), with the remainder being sourced from the direct distillation of crude oil. haofeichem.com The shift towards benzene hydrogenation became prominent in the 1960s as the demand for high-purity this compound for polyamide production outstripped the quantity and quality available from crude oil separation. haofeichem.com

The hydrogenation of benzene to this compound is a highly exothermic reaction (C₆H₆ + 3H₂ → C₆H₁₂) that liberates a significant amount of heat, approximately -206.2 kJ/mol. google.commdpi.com This characteristic presents a major challenge in commercial-scale production, necessitating efficient heat removal to control the reaction temperature and prevent side reactions. google.comjetir.org The process requires very pure benzene as a feedstock, typically with a sulfur content below 1 ppm, to avoid catalyst poisoning. haofeichem.commdpi.com Industrial methods for benzene hydrogenation are diverse, varying in the types of catalysts, operating conditions, and reactor designs. The primary goal is to achieve complete conversion of benzene while managing the reaction's exothermicity. haofeichem.com These processes can be broadly categorized into liquid-phase and gas-phase hydrogenation. haofeichem.com

Liquid-Phase Hydrogenation: A widely adopted liquid-phase method is the process developed by the French Petroleum Institute (IFP). haofeichem.com This technique typically uses a slurry reactor with a suspended nickel catalyst. The reaction heat is managed by hydrogen bubbling and liquid circulation. haofeichem.com The IFP process often employs a main reactor for the bulk of the conversion (around 95%) followed by a final fixed-bed reactor to complete the hydrogenation, ensuring a high-purity product. haofeichem.com

Gas-Phase Hydrogenation: In gas-phase processes, a mixture of benzene vapor and hydrogen is passed over a catalyst bed, often in a series of two or three fixed-bed reactors. haofeichem.com An early example of this technology is the Hydraull process, which utilized a nickel catalyst in an adiabatic reactor. haofeichem.com The temperature at the final reactor outlet is carefully controlled to maximize conversion and product purity. haofeichem.com

A comparison of typical operating conditions for these processes is provided below.

FeatureLiquid-Phase Hydrogenation (IFP Process)Gas-Phase Hydrogenation
Catalyst Suspended NickelNickel-based, Platinum on Alumina (B75360)
Temperature 200–225°C350–450°C
Pressure ~4.9 MPa~3.0 MPa
Reactor Type Slurry Reactor + Fixed-Bed ReactorSeries of Fixed-Bed Reactors
Key Advantage High production capacity, mild conditionsProduct does not require catalyst separation
Benzene Conversion ~95% in main reactor, >99.8% final>99.9%

Maximizing the yield of high-purity this compound is a critical objective in industrial operations. bcrec.id Research and process engineering efforts have focused on optimizing separation and reaction stages to improve efficiency. One significant challenge is the separation of this compound from unreacted benzene, as they form an azeotrope and have very close boiling points. researchgate.net

Process ConfigurationAchieved this compound YieldKey Modification
Basic Process93.49%Standard hydrogenation and separation
Modified Process99.90%Addition of recycle streams, TEE, valve, heat exchanger, separator, and rigorous column

Advanced Synthetic Methodologies for Functionalized Cyclohexanes

The this compound ring is a fundamental structural motif in numerous natural products and bioactive compounds. nih.gov Consequently, the development of synthetic methods to produce functionalized cyclohexanes with precise control over their three-dimensional structure (stereochemistry) is a major focus of modern organic chemistry. nih.gov

Asymmetric synthesis aims to produce specific stereoisomers of a chiral molecule, which is crucial for pharmaceuticals and other biologically active compounds. youtube.com Creating complex this compound derivatives with multiple, well-defined stereogenic centers is a significant synthetic challenge because the number of possible stereoisomers increases exponentially with each new center. nih.gov

Strategies for asymmetric synthesis often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. youtube.com For example, a three-step asymmetric approach has been developed to convert anisoles into optically active chiral cyclohex-2-enones. nih.gov A key step in this sequence is a catalytic enantioselective isomerization of an intermediate cyclohex-3-en-1-one, a transformation achieved using a newly designed chiral diamine catalyst. nih.gov Metal-salen complexes, such as those derived from the condensation of trans-1,2-diaminothis compound with substituted salicylaldehydes, are also powerful catalysts for asymmetric transformations, including epoxidations. wikipedia.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. This field has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including functionalized cyclohexanes. nih.gov Chiral amine catalysts are frequently used to activate substrates like aldehydes through the formation of enamine or iminium ion intermediates. nih.gov

A highly stereoselective, one-pot organocatalytic procedure has been developed to synthesize fully substituted cyclohexanes with five contiguous stereocenters. nih.gov This method involves a sequence of Michael additions and a 1,2-addition, promoted by a low loading of an amino-squaramide catalyst and an achiral base, achieving excellent yields and stereoselectivities. nih.gov Such organocascade reactions provide an efficient pathway to complex molecular frameworks from simple, readily available starting materials. nih.gov

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates parts of all the starting materials. organic-chemistry.orgwikipedia.org These processes are characterized by high atom economy, reduced waste, and operational simplicity, as they avoid the need to isolate intermediate compounds. wikipedia.org

Multi-component Reactions (MCRs): MCRs assemble a product through a cascade of elementary reactions from a network of equilibria that ultimately flow into an irreversible final step. organic-chemistry.org Aldehydes derived from functionalized cyclohexanes have been used in Ugi and Passerini MCRs to incorporate the this compound motif into peptidic structures, which is of interest for drug discovery programs. rsc.org

Domino/Cascade Strategies: A domino reaction involves at least two consecutive reactions where the functionality required for the subsequent step is generated in the preceding one. wikipedia.org This strategy has been used to create highly substituted cyclohexanes with excellent stereocontrol. For example, a rhodium-carbene initiated domino reaction starting from vinyldiazoacetates and allyl alcohols proceeds through a sequence of ylide formation, haofeichem.comnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, and a carbonyl ene reaction to furnish cyclohexanes with four stereocenters. nih.gov Similarly, cascade processes involving multiple Michael additions followed by an intramolecular Claisen reaction can produce 4,4-disubstituted this compound-1,3-diones, which are valuable intermediates for the total synthesis of complex alkaloids. acs.org

Stereoselective Formation of Adjacent Stereogenic Centers

The controlled synthesis of this compound derivatives bearing multiple adjacent stereogenic centers is a significant challenge in organic chemistry, primarily due to the exponential increase in possible stereoisomers with each additional chiral center. nih.gov The this compound scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, making the development of methodologies for its stereocontrolled functionalization a critical goal. nih.govnih.gov Strategies to achieve this often rely on powerful catalytic asymmetric reactions that can construct complex, multi-functionalized carbocycles from simple precursors in a single operational step. nih.gov

Organocatalytic Cascade Reactions

Organocatalytic domino or cascade reactions have become a formidable strategy for assembling complex molecular frameworks with high levels of stereocontrol. nih.gov These reactions enable the formation of multiple C-C bonds and stereocenters in a single pot, offering high efficiency and atom economy.

One highly effective approach involves a one-pot, three-component Michael-Michael-1,2-addition sequence. nih.govnih.gov This method provides access to fully substituted cyclohexanes with five contiguous stereogenic centers. The process begins with an enantioselective Michael addition of a β-ketoester to a nitroalkene, promoted by a low loading of a chiral amino-squaramide catalyst. This is followed by the addition of an α,α-dicyanoolefin and an achiral base, which initiates a domino Michael–Knoevenagel-type 1,2-addition sequence. nih.gov This strategy has proven effective for a variety of aromatic, heteroaromatic, and aliphatic nitroalkenes, consistently affording the desired functionalized cyclohexanes in good yields with exceptional stereoselectivity. nih.gov

Table 1: Representative results for the one-pot organocatalytic synthesis of functionalized cyclohexanes. Data sourced from nih.gov.

Another powerful strategy is the cascade inter-intramolecular double Michael reaction for synthesizing highly functionalized cyclohexanones. nih.govbeilstein-journals.org This approach utilizes readily available starting materials like curcumins and arylidenemalonates. beilstein-journals.org The reaction proceeds in the presence of a phase transfer catalyst, where an initial intermolecular Michael addition is followed by a diastereoselective 6-endo-trig intramolecular Michael addition, effectively closing the this compound ring. nih.govbeilstein-journals.org This method is notable for achieving complete diastereoselectivity in many cases, yielding the major cyclohexanone (B45756) products in moderate to excellent yields. beilstein-journals.org

Table 2: Diastereoselective synthesis of functionalized cyclohexanones via double Michael addition. Data sourced from beilstein-journals.org.

Metal-Catalyzed Strategies

Transition metal catalysis offers a complementary and highly effective toolbox for the stereoselective synthesis of this compound derivatives. Asymmetric hydrogenation and C-H functionalization are two prominent examples of these powerful transformations.

Asymmetric Hydrogenation Asymmetric hydrogenation of aromatic compounds is one of the most direct methods for constructing chiral cyclic skeletons. dicp.ac.cn For creating adjacent stereocenters on a this compound ring, a particularly effective method involves the asymmetric hydrogenation of pre-functionalized cyclohexene (B86901) derivatives. For instance, cis-1,2-disubstituted cyclohexanes can be synthesized with exceptional enantio- and diastereoselectivity. The process involves preparing 1,2-disubstituted cyclohexene precursors via Suzuki-Miyaura cross-coupling, which are then subjected to Iridium-catalyzed asymmetric hydrogenation. This reduction step proceeds with very high levels of stereocontrol, yielding products with up to >99% ee and >99% cis diastereoselectivity.

Palladium-Catalyzed C-H Functionalization A modern and increasingly important strategy for introducing stereocenters involves the direct functionalization of C-H bonds. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the enantioselective C-H functionalization of existing cycloalkane frameworks. Through the use of chiral bifunctional ligands, it is possible to achieve remote γ-C-H arylations of cycloalkane carboxylic acids. This transformation can simultaneously establish a γ-tertiary and an α-quaternary stereocenter with excellent enantiomeric excess (>99% ee). This approach circumvents the need for pre-functionalized starting materials, offering a highly efficient route to chiral carbocyclic building blocks. nih.gov

Mentioned Compounds

Chemical Reactivity and Transformation of Cyclohexane

C-H Bond Activation of Cyclohexane (B81311)

The direct functionalization of carbon-hydrogen (C-H) bonds in unactivated alkanes like this compound is a significant challenge in organic synthesis. researchgate.netnih.gov The inert nature of these bonds requires innovative catalytic strategies to achieve selective and efficient transformations, converting abundant hydrocarbon feedstocks into more valuable products. researchgate.net

Achieving high levels of site-selectivity and stereoselectivity in the C-H functionalization of this compound derivatives is a sophisticated challenge. nih.govresearchgate.net The ability to control which C-H bond reacts is often governed by the catalyst rather than the inherent reactivity of the substrate. nih.govresearchgate.net This catalyst-controlled approach allows for the desymmetrization of this compound derivatives in a highly selective manner. nih.govresearchgate.net

Dirhodium catalysts, for instance, have been developed to exhibit distinct selectivity profiles in C-H functionalization reactions. researchgate.netsnnu.edu.cn By modifying the steric and electronic properties of the catalyst, it is possible to direct the reaction to a specific C-H bond, including the less reactive primary C-H bonds. snnu.edu.cn For example, a sterically demanding dirhodium catalyst can favor functionalization at a primary C-H bond over more electronically favored secondary or tertiary positions. snnu.edu.cn This level of control opens up new possibilities for the synthesis of complex chemical structures from simple alkane precursors. nih.govresearchgate.net

A variety of transition metals are employed as catalysts for the activation of C-H bonds in this compound. niu.edusigmaaldrich.com These metals can facilitate the cleavage of the C-H bond, leading to the formation of a metal-carbon bond, which can then undergo further reactions. niu.edu

Nickel (Ni), Palladium (Pd), and Platinum (Pt): These metals have been studied in the gas-phase C-H activation of this compound. niu.edu The choice of metal can significantly influence the reaction pathway. For instance, platinum catalysts tend to favor dehydrogenation, while nickel and palladium catalysts can promote both dehydrogenation and ring-opening "cracking" of the this compound ring. niu.edu Bimetallic catalysts, such as Au-Pd alloys, have shown high activity in the selective oxidation of this compound to cyclohexanone (B45756) and cyclohexanol (B46403). mdpi.com

Iron (Fe): Iron-based catalysts, such as iron porphyrins, have been shown to catalyze the C-H functionalization of this compound using donor-acceptor diazoalkanes as carbene precursors. mdpi.com This method allows for the insertion of a carbene into a C-H bond to form a new C-C bond. mdpi.com

Manganese (Mn): Chiral manganese complexes have been utilized for the catalytic site- and stereoselective lactonization of unactivated primary C-H bonds in carboxylic acid substrates. torvergata.it These catalysts can activate hydrogen peroxide to promote intramolecular reactions under mild conditions. torvergata.it

The development of these metal catalysts is crucial for creating more sustainable and efficient chemical syntheses. sigmaaldrich.com

Table 1: Overview of Metal Catalysts in this compound C-H Activation

Metal Catalyst Reaction Type Key Findings Reference
Ni, Pd C-H Activation / Cracking Readily undergo dehydrogenation and ring opening/cracking. niu.edu
Pt C-H Activation / Dehydrogenation Almost exclusively undergoes dehydrogenation. niu.edu
Fe(TPP)Cl C-H Functionalization (Carbene Insertion) Catalyzes C-H functionalization with donor-acceptor diazoalkanes, yielding 66% of the functionalized product. mdpi.com
Chiral Mn Complexes γ-Lactonization of Primary C-H Bonds Enables site- and stereoselective oxidation of unactivated primary γ-C-H bonds. torvergata.it
Au-Pd Alloys Selective C-H Oxidation High turnover frequency (19,000 h⁻¹) and >80% selectivity to cyclohexanone and cyclohexanol. mdpi.com

Photocatalysis offers a promising route for the dehydrogenation of this compound to produce valuable chemicals like benzene (B151609) and hydrogen under mild conditions. mdpi.comntnu.noresearchgate.net This process typically involves the use of a photocatalyst that can absorb light and generate charge carriers to initiate the reaction. researchgate.net

Molybdenum oxide supported on titania (MoOx/TiO2) has been identified as an effective photocatalyst for the oxidative dehydrogenation of this compound to benzene. mdpi.comntnu.no The presence of sulfate (B86663) species on the catalyst surface can enhance the yield of benzene by increasing the surface acidity and promoting the adsorption of this compound. mdpi.com The reaction is often carried out in a fluidized bed reactor to improve catalyst performance and prevent deactivation. ntnu.no

Platinum-based catalysts have also shown high efficiency for this compound dehydrogenation, with some systems achieving very high turnover frequencies for hydrogen production. researchgate.net The effectiveness of the photocatalytic system can be influenced by factors such as light intensity and wavelength. mdpi.comrsc.org For instance, with certain rhodium complexes, the photocatalytic dehydrogenation is linked to the photodissociation of a ligand, and the effective absorption band is not necessarily the one with the lowest energy. rsc.org

The insertion of carbenes into C-H bonds is a powerful method for C-C bond formation. Donor/acceptor carbenes, which are stabilized by both an electron-donating and an electron-accepting group, are particularly effective for the selective functionalization of C-H bonds. acs.orgnih.gov These carbenes, typically generated from diazo compounds in the presence of a metal catalyst like dirhodium(II) or iron, are electrophilic enough to react with C-H bonds but are also highly susceptible to catalyst control. mdpi.comacs.org

This high degree of catalyst control allows for exceptional levels of site-selectivity and stereoselectivity. nih.govacs.org For example, dirhodium catalysts can be designed to direct the carbene insertion to specific C-H bonds in this compound derivatives, even desymmetrizing the molecule in a predictable manner. nih.govresearchgate.net The first reported instance of C-H functionalization via metal-carbene insertion involved a copper-catalyzed reaction of ethyl diazoacetate with this compound. nih.gov Subsequent research demonstrated that dirhodium tetracarboxylates are even more effective catalysts for such transformations. nih.gov Iron-catalyzed C-H functionalization of this compound has also been achieved using donor-acceptor diazoalkanes, resulting in a 66% yield of the functionalized product. mdpi.com

The selective functionalization of unactivated alkanes like this compound remains a significant hurdle in organic chemistry. researchgate.netnih.govrsc.org Several key challenges must be overcome to develop practical and widely applicable methods.

One of the primary difficulties is achieving high site-selectivity. researchgate.netacs.org Most organic molecules contain multiple C-H bonds with similar reactivity, making it difficult to target a specific one. researchgate.net While directing groups can be used to control selectivity, a more flexible approach is to use catalyst control to dictate the reaction site. nih.govresearchgate.netsnnu.edu.cn

Another challenge is the inherent inertness of C(sp³)–H bonds. researchgate.netrsc.org These strong bonds require highly reactive reagents or catalysts to be cleaved. However, the functionalized products are often more reactive than the starting alkane, leading to overoxidation or other undesired side reactions. rsc.org

Furthermore, the development of catalysts that can achieve high turnover numbers and operate under mild conditions is crucial for the industrial application of these reactions. nih.gov While significant progress has been made, particularly in the area of metal-catalyzed and photocatalytic reactions, the selective functionalization of simple alkanes is still an area of active research. researchgate.netrsc.org

Oxidation Reactions of this compound

The oxidation of this compound is a commercially significant industrial process, primarily for the production of cyclohexanol and cyclohexanone, collectively known as KA oil. google.comnih.govmdpi.com This mixture is a key feedstock for the synthesis of adipic acid and caprolactam, which are precursors to nylon. google.comnih.gov

The industrial process typically involves the liquid-phase oxidation of this compound with air at high temperatures (125–165 °C) and pressures (8–15 bar), often using a cobalt salt as a catalyst. mdpi.com However, these harsh conditions lead to the formation of by-products because the desired products are less stable than this compound itself. nih.gov To maintain a reasonable selectivity (around 80-85%), the conversion of this compound is usually kept low (5-12%). mdpi.com

Research efforts have focused on developing more efficient and selective oxidation processes under milder conditions. nih.gov One approach involves using different oxidants, such as m-chloroperoxybenzoic acid (m-CPBA) in the presence of a nickel oxide (NiO) catalyst, which has shown high conversion of this compound to KA oil at lower temperatures. nih.gov Another strategy involves a two-step process where this compound is first oxidized to produce cyclohexanol, cyclohexanone, and their precursors, followed by catalytic hydrogenation to convert the precursors into additional cyclohexanol and cyclohexanone. google.com This method can be carried out at lower temperatures (less than 160°C) with high oxygen concentrations. google.com

Photocatalytic oxidation using materials like ZnO nanorods has also been explored. researchgate.net In this process, hydroxyl and hydroperoxyl radicals are generated, leading to the formation of cyclohexyl hydroperoxide, a precursor to cyclohexanol and cyclohexanone. researchgate.net

Table 2: Industrial vs. Laboratory Scale this compound Oxidation

Parameter Industrial Process Laboratory/Research Scale Reference
Catalyst Cobalt or Manganese salts NiO, Au-Pd nanoparticles, FeCl₂Tpm@CNT-oxi-Na, ZnO nanorods mdpi.comnih.govmdpi.comresearchgate.net
Oxidant Air / Molecular Oxygen (O₂) m-CPBA, H₂O₂, O₂ nih.govmdpi.com
Temperature 150–160 °C 70 °C (with NiO/m-CPBA) nih.gov
Pressure 10–20 atm Ambient or slightly elevated nih.gov
Conversion Low (typically <15%) High (e.g., 84.8% with NiO/m-CPBA) nih.govmdpi.com
Selectivity ~80-85% for KA oil High (e.g., 99% for KA oil with NiO/m-CPBA) nih.govmdpi.com
Products Cyclohexanol, Cyclohexanone (KA oil) Cyclohexanol, Cyclohexanone, Adipic acid (direct synthesis in some cases) nih.govmdpi.com

This compound Oxidation to Cyclohexanol and Cyclohexanone (KA Oil)

The oxidation of this compound is a commercially significant industrial process that yields cyclohexanol and cyclohexanone, a mixture collectively known as KA oil. mdpi.comui.ac.id This KA oil serves as a primary feedstock for the production of adipic acid and caprolactam, which are essential monomers for the synthesis of Nylon 6 and Nylon 6,6, respectively. mdpi.comresearchgate.net The conventional industrial method for this compound oxidation involves using soluble cobalt or manganese salts as homogeneous catalysts. mdpi.comias.ac.in This process is typically carried out under high temperature (150–160 °C) and high pressure (10–20 atm) conditions, utilizing air or molecular oxygen as the oxidant. mdpi.com

To mitigate the formation of unwanted by-products and improve the yield of KA oil, process modifications such as a hydrolysis step prior to the decomposition of cyclohexyl hydroperoxide can be implemented. google.com This treatment can reduce the concentration of various acidic impurities and other intermediates, leading to a cleaner reaction mixture. google.com

Catalytic Systems in this compound Oxidation (Thermocatalytic, Photocatalytic, Microwave-Assisted)

Research into the oxidation of this compound has explored various catalytic systems to enhance efficiency and selectivity, broadly categorized into thermocatalytic, photocatalytic, and microwave-assisted processes. researchgate.netresearchgate.netepa.gov

Thermocatalytic Systems: This is the most conventional approach, typically employing high temperatures and pressures. mdpi.com Catalysts in these systems often consist of metal and metal oxide loaded silica (B1680970), which have demonstrated excellent performance in providing high selectivity for KA oil and good this compound conversion. researchgate.netresearchgate.net For instance, a V−W/TiO2 catalyst has been shown to be effective for the selective oxidation of this compound at 150°C. researchgate.net Similarly, Pt-Sn supported on multi-walled carbon nanotubes (MWCNTs) has been used for the partial oxidation of this compound, achieving a 24.1% conversion and 83.4% selectivity for KA oil at 120°C and 1.5 MPa of oxygen pressure. ias.ac.in

Photocatalytic Systems: This approach utilizes light to drive the oxidation reaction, often under milder conditions than thermocatalytic methods. The use of hydrochloric acid as an additive has been found to be effective in enhancing the photocatalytic oxidation of this compound. researchgate.netdntb.gov.ua The presence of water on the catalyst surface can also boost the reactivity of photocatalysts by aiding in the generation of hydroxyl radicals. researchgate.netdntb.gov.ua For example, a C3N4/WO3 Z-type heterojunction catalyst has been developed for the aqueous phase oxidation of this compound using O2 under visible light, achieving a KA oil yield of 139.73 μmol g−1 h−1 with a selectivity of 93.1%. nih.gov

Microwave-Assisted Catalytic Systems: This method employs microwave irradiation to rapidly heat the reaction mixture, which can lead to shorter reaction times and improved yields. mdpi.com Copper(II) complexes with arylhydrazones of methyl 2-cyanoacetate have been shown to be effective catalysts in the microwave-assisted oxidation of this compound. dntb.gov.ua In one study, an iron complex supported on oxidized graphene-like material (GL50-ox) and CMK-3 in an acidic medium under microwave irradiation at 100°C for 2 hours resulted in a KA oil yield of up to 11.4% and 10.8%, respectively. mdpi.com

Interactive Data Table: Comparison of Catalytic Systems for this compound Oxidation

Catalytic System Catalyst Example Temperature (°C) Pressure Oxidant Conversion (%) Selectivity (%) Reference
Thermocatalytic Pt-Sn/MWCNTs 120 1.5 MPa O₂ 24.1 83.4 ias.ac.in
Thermocatalytic V-W/TiO₂ 150 Not specified Not specified Not specified Not specified researchgate.net
Photocatalytic C₃N₄/WO₃ Ambient Ambient O₂/H₂O Not specified 93.1 nih.gov
Microwave-Assisted Iron complex/GL50-ox 100 Not specified Not specified Not specified Up to 11.4 (yield) mdpi.com
Microwave-Assisted Iron complex/CMK-3 100 Not specified Not specified Not specified Up to 10.8 (yield) mdpi.com

Role of Oxidants, Solvents, and Reaction Parameters in Oxidation Processes

The efficiency and selectivity of this compound oxidation are significantly influenced by the choice of oxidant, solvent, and various reaction parameters. mdpi.comresearchgate.net

Oxidants: A range of oxidizing agents has been evaluated for this compound oxidation. While air and molecular oxygen (O₂) are preferred for industrial applications due to their low cost, other oxidants have been shown to be more effective in laboratory settings. mdpi.com These include hydrogen peroxide (H₂O₂), t-butyl hydroperoxide (TBHP), and meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com However, the industrial use of peroxides like H₂O₂ and TBHP is often not economically viable due to their high cost. researchgate.net In a study using a nickel oxide (NiO) catalyst, m-CPBA demonstrated significantly higher catalytic activity compared to O₂, H₂O₂, and TBHP, achieving approximately 85% conversion of this compound with 99% selectivity for KA oil. mdpi.com The use of TBHP as a pro-oxidant along with molecular oxygen can also significantly improve catalytic efficiency. scielo.br

Solvents: The choice of solvent can impact the yield and selectivity of the oxidation reaction. scielo.br Polar solvents like acetonitrile (B52724) and dichloromethane (B109758) have been shown to improve the selectivity for intermediate oxygenates. nih.gov In a study investigating the effect of different solvents, acetonitrile was found to be optimal for the oxidation of this compound, with the selectivity of cyclohexanone reaching 67.51% with 10 mL of acetonitrile. scielo.br

Reaction Parameters: Key reaction parameters that affect the outcome of this compound oxidation include temperature, pressure, and reaction time. researchgate.net

Temperature: Increasing the reaction temperature generally leads to a higher conversion of this compound. However, it can also lead to over-oxidation and reduced selectivity for KA oil. ias.ac.in For instance, with a MnOx-400 catalyst, increasing the temperature enhances this compound conversion. researchgate.net

Pressure: In reactions using gaseous oxidants like oxygen, the initial pressure plays a crucial role. Higher O₂ pressure can increase the reaction rate. researchgate.net

Reaction Time: The duration of the reaction also affects the conversion and selectivity. While longer reaction times can lead to higher conversion, they may also result in the further oxidation of the desired products, thus decreasing selectivity. mdpi.comias.ac.in For example, with a NiO catalyst and m-CPBA as the oxidant, the conversion of this compound was less than 5% after 4 hours, but increased significantly over 24 hours. mdpi.com

Interactive Data Table: Effect of Oxidants on this compound Oxidation with NiO Catalyst

Oxidant This compound Conversion (%) KA Oil Selectivity (%) Cyclohexanone Selectivity (%) Cyclohexanol Selectivity (%) Reference
Molecular Oxygen (O₂) 2.4 Not specified 60 40 mdpi.com
Hydrogen Peroxide (H₂O₂) 2.5 (KA oil obtained) Not specified Not specified Not specified mdpi.com
t-butyl hydrogen peroxide (TBHP) 3.1 (KA oil obtained) Not specified Not specified Not specified mdpi.com
meta-chloroperoxybenzoic acid (m-CPBA) 84.8 99 87.4 12.6 mdpi.com

Ring-Opening and Cracking of this compound

The ring-opening and cracking of this compound are significant chemical transformations that break down the cyclic structure into smaller, linear hydrocarbons. niu.eduniu.edu These processes are of interest in the context of converting cycloalkanes found in petroleum feedstocks into more valuable products like ethylene (B1197577) and propylene. niu.edursc.org The reaction is typically catalyzed by organometallic complexes. niu.edu

The process involves the initial activation of a C-H bond in this compound by a metal catalyst, forming a cyclohexyl-metal species. niu.eduacs.org Subsequent reactions can lead to two competing pathways: ring-opening followed by cracking of the hydrocarbon chain, or dehydrogenation of the cyclohexyl ring. niu.eduacs.org The choice of metal in the catalyst plays a crucial role in determining which pathway is favored. For instance, platinum (Pt) based catalysts tend to favor the dehydrogenation pathway, while nickel (Ni) and palladium (Pd) catalysts are more inclined to promote ring-opening and cracking. niu.eduniu.edu

The cracking of this compound can proceed through different ring-opening pathways, with studies on model compounds like cyclohexene (B86901) suggesting that a five-membered ring-opening pathway may be more thermodynamically favorable than a six-membered one. rsc.orgrsc.org The catalytic cracking of cyclohexene on ZSM-5 zeolite at 500 °C showed that 96.5% of the cyclohexene was protonated to a cyclohexenyl carbenium ion, which then underwent isomerization, hydrogen transfer, and ring-opening cracking reactions. rsc.orgrsc.org

Dehydrogenation Processes and Hydrogen Production

The dehydrogenation of this compound is a key reaction for the production of hydrogen and benzene. acs.org This reaction is a component of a potential liquid organic hydrogen carrier (LOHC) system, where hydrogen can be stored and transported in the form of this compound and then released through dehydrogenation when needed. acs.orgnih.gov This approach offers a safer and more convenient method for hydrogen transportation compared to compressed or liquefied hydrogen. acs.org

The dehydrogenation of this compound is an endothermic reaction and is typically carried out at elevated temperatures (above 300 °C) in the gas phase using heterogeneous catalysts to achieve high hydrogen production rates and conversion. nih.govacs.org Platinum-based catalysts are highly effective for this reaction, often exhibiting high selectivity towards the formation of hydrogen and benzene. psu.edu For instance, Pt supported on alumina (B75360) (Pt/Al₂O₃) and Pt on activated carbon have been extensively studied. acs.orgpsu.edu

Research has shown that the size and structure of the platinum catalyst are critical for its activity. While single-atom Pt catalysts are inactive for this compound dehydrogenation, few-atom Pt ensembles with a low Pt-Pt coordination number demonstrate optimal catalytic performance. acs.org Nickel-based catalysts have also been investigated as a more economical alternative to platinum. psu.edu The addition of a small amount of platinum to a nickel catalyst can create a synergistic effect, significantly enhancing the hydrogen production rate. researchgate.net For example, a bimetallic 20 wt% Ni–0.5 wt% Pt catalyst showed a hydrogen production rate approximately 60 times higher than a 0.5 wt% monometallic Pt catalyst. researchgate.net

Interactive Data Table: Catalysts for this compound Dehydrogenation

Catalyst Support Key Findings Reference
Platinum (Pt) Alumina (Al₂O₃) Used in membrane reactors for hydrogen production. acs.org
Platinum (Pt) Activated Carbon Cloth Highly selective for hydrogen and benzene formation. psu.edu
Platinum (Pt) Nitrogen-doped Carbon Exhibited the best catalytic activity among various metals. nih.gov
Nickel (Ni) Activated Carbon Cloth Effective, but can lead to hydrogenolysis. psu.edu
Nickel-Platinum (Ni-Pt) Activated Carbon Cloth Synergistic effect enhances hydrogen production significantly. researchgate.net

Green Chemistry Principles in this compound Transformations

Green chemistry provides a framework for designing chemical products and processes that are more environmentally friendly and sustainable. mit.edusolubilityofthings.com The twelve principles of green chemistry focus on aspects such as waste prevention, atom economy, use of safer solvents and catalysts, and energy efficiency. mit.eduinstituteofsustainabilitystudies.com These principles are highly relevant to the chemical transformations of this compound, aiming to reduce the environmental impact of large-scale industrial processes. mdpi.comcuestionesdefisioterapia.com

Key principles applicable to this compound transformations include:

Waste Prevention: Designing syntheses to minimize the generation of waste and by-products. mit.edu

Atom Economy: Maximizing the incorporation of all starting materials into the final product. tandfonline.comchemcopilot.com

Use of Catalysis: Employing catalysts to enhance reaction efficiency, reduce energy consumption, and minimize waste, as they are effective in small amounts and can be recycled. mit.educhemcopilot.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or developing solvent-free processes. mit.eduinstituteofsustainabilitystudies.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and utilizing alternative energy sources like microwave or photochemical irradiation to reduce energy consumption. mit.edutandfonline.com

Use of Renewable Feedstocks: Shifting from petroleum-based raw materials to renewable resources where feasible. solubilityofthings.com

Environmentally Benign Methodologies and Sustainable Production

Applying green chemistry principles to this compound transformations involves developing more sustainable and environmentally friendly methodologies. mdpi.comcuestionesdefisioterapia.com In the context of this compound oxidation, this includes the development of heterogeneous catalysts that can be easily separated and reused, overcoming the drawbacks of homogeneous systems. mdpi.com Porous materials like carbon nanomaterials, zeolites, and mesoporous silicas are being explored as supports for catalysts to improve activity, selectivity, and recyclability. mdpi.com

The use of greener oxidants and solvents is another key aspect. For instance, developing photocatalytic systems that can use water as a solvent and molecular oxygen as the oxidant under ambient conditions represents a significant step towards a more sustainable process. nih.gov The C₃N₄/WO₃ photocatalyst, for example, facilitates the use of water and O₂ for this compound oxidation, promoting an environmentally friendly route to KA oil. nih.gov

For the synthesis of this compound derivatives, one-pot processes are being designed to reduce waste and improve efficiency. For example, new one-pot methods for preparing cyclohexanecarbonitrile (B123593) from cyclohexanone have been developed using environmentally friendly oxidants like sodium hypochlorite (B82951) or hydrogen peroxide in a uniform solvent like methanol, which can be recycled. scirp.org These processes demonstrate high atom efficiency and produce by-products that are either from the environmental pool or can be reused. scirp.org

Waste Minimization and Atom Economy in Synthesis

The synthesis of this compound and its derivatives is increasingly scrutinized through the lens of green chemistry, emphasizing waste minimization and high atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Traditional multi-step syntheses often generate significant waste, leading to high E-factors (kg of waste per kg of product). rsc.org

Process intensification is a key strategy to improve the efficiency and sustainability of chemical processes. aidic.it For instance, in the production of this compound via benzene hydrogenation, process modifications such as recycling unreacted materials and using advanced separation techniques like rigorous columns can significantly increase the yield from approximately 93.49% to 99.90%. bcrec.idbcrec.idresearchgate.net This reduces the need for fresh raw materials and minimizes waste. bcrec.id The use of microreactors and flow chemistry offers another avenue for process intensification, leading to fewer unit operations, reduced investment costs, and significantly lower energy consumption by simplifying or eliminating energy-intensive separation units. aidic.it

In the context of producing adipic acid, a key derivative of this compound, alternative "green" routes are being explored. The direct oxidation of cyclohexene with hydrogen peroxide represents an innovative alternative to current industrial technologies. aidic.it This approach simplifies the process, potentially lowering both investment and operating costs. aidic.it

Catalysis plays a crucial role in achieving higher atom economy. For example, the Diels-Alder reaction to form a cyclohexene ring, a precursor to this compound, can exhibit 100% atom economy as all atoms from the reactants are integrated into the product. jocpr.com Similarly, catalytic hydrogenation processes are inherently atom-economical. jocpr.com Research into novel catalyst systems, such as the use of Amberlyst-15 in the synthesis of cyclohexene from cyclohexanol, demonstrates a move towards reusable catalysts that reduce waste and can lower costs over time. acs.org

Below is an interactive data table summarizing the improvements in this compound yield through process modification.

Process StageYield (%)Key Improvement
Basic Process93.49Standard hydrogenation of benzene. bcrec.idbcrec.id
Modified Process99.90Addition of recycle streams and rigorous separation columns. bcrec.idbcrec.id

Note: This table is based on data from a comparative study of basic versus modified this compound production processes. The modification involved adding a recycle stream, a three-phase equilibrium separator (TEE), and a rigorous distillation column to enhance separation and reuse of unreacted benzene. bcrec.idbcrec.idresearchgate.net

Utilization of Bio-based and Bio-circular Feedstocks

The chemical industry is actively seeking to transition from fossil-based feedstocks to renewable resources to enhance sustainability and participate in the circular economy. chemanager-online.comlanxess.com this compound, traditionally derived from petroleum, is a key target for this shift, with significant research focused on producing it from bio-based and bio-circular sources. mcgroup.co.uk

Bio-based Feedstocks:

A primary source for bio-based this compound is lignocellulosic biomass, which is abundant and not in competition with food sources. researchgate.net Lignin (B12514952), a major component of this biomass, is a rich source of aromatic compounds that can be catalytically converted to this compound and its derivatives. researchgate.netresearchgate.net The process typically involves hydrodeoxygenation (HDO) to remove oxygen-containing functional groups from lignin-derived phenolic compounds. researchgate.netbohrium.com

Researchers have developed various catalytic systems to facilitate this conversion. For example, a bifunctional Ru/SHZSM-5-100 catalyst has shown high efficiency in converting lignin-derived diphenyl ether to this compound under mild conditions. bohrium.comacs.org Similarly, Ni/ZrO2–SiO2 catalysts have been effective in converting model lignin compounds like phenol (B47542) and guaiacol (B22219) into this compound with selectivities exceeding 90%. repec.org The conversion of lignin from corn stover into alkyl-mono-cyclohexanes for jet fuel is also being scaled up, demonstrating the practical potential of this approach. energy.gov

Another promising bio-based feedstock is limonene, a monoterpene found in the peels of citrus fruits. ontosight.aiwikipedia.org Limonene's chemical structure, containing a this compound ring, makes it a natural precursor for direct conversion. ontosight.ai

Cellulose, another major component of biomass, can also be used indirectly. It can be converted into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) in a biphasic system containing this compound, which can then be further processed. researchgate.net

Bio-circular Feedstocks:

The concept of a bio-circular economy involves the recycling and reuse of bio-based materials. biocircularmaterials.org In the context of this compound, this includes using feedstocks such as used cooking oils or other biomass wastes. chemanager-online.comlanxess.com Energy company BP, for instance, is producing "green" this compound using bio-based and bio-circular feedstocks like rapeseed oil and biomass. lanxess.commcgroup.co.uk This sustainable this compound is then supplied to companies like LANXESS for the production of high-performance plastics, such as polyamide 6, which are used in the automotive and electronics industries. chemanager-online.complasticsnews.com This partnership aims to advance the production of sustainable plastics by incorporating renewable raw materials certified under standards like ISCC Plus. lanxess.com

The following table summarizes research findings on the conversion of various bio-based feedstocks to this compound.

Bio-based FeedstockCatalyst/ProcessKey Findings
Lignin-derived Diphenyl EtherBifunctional Ru/SHZSM-5-100 catalystSuccessful conversion to this compound under mild conditions (150 °C, 1 MPa H2). bohrium.comacs.org
Phenol, Guaiacol (Lignin models)Ni/ZrO2–SiO2 catalystsEffective conversion to O-free products with this compound selectivity over 90%. repec.org
Lignin (from corn stover)Two-step process over a bi-functional catalystScalable process to generate alkyl-mono-cyclohexanes for jet fuel. energy.gov
Lignin-derived phenolicsCo-based metal catalystsAchieved 100% conversion with up to 93.6% this compound yield at 180 °C. researchgate.net
LimoneneN/A (Natural Precursor)Naturally occurring terpene with a this compound ring structure, suitable for direct use. ontosight.aiwikipedia.org
CelluloseAl2(SO4)3 in H2O/THF/cyclohexane biphasic systemHigh-yield (71.2%) conversion to HMF, a platform chemical. researchgate.net

Applications and Industrial Significance of Cyclohexane

Role as a Chemical Intermediate in Polymer Synthesis

Over 90% of cyclohexane (B81311) produced globally is used as a precursor for the manufacture of nylon 6 and nylon 6,6, two of the most significant synthetic polymers. solventis.netchemicalbook.com This process involves converting this compound into key monomers that are then polymerized.

This compound is the principal raw material for the commercial production of adipic acid, a crucial monomer for synthesizing nylon 6,6. relicchemicals.inthechemco.com The industrial process is typically a two-step oxidation. google.comintratec.uschemanalyst.com First, this compound is oxidized with air, usually in the presence of a cobalt or manganese catalyst, to produce a mixture of cyclohexanol (B46403) and cyclohexanone (B45756). aurechem.comresearchgate.net This mixture is commonly referred to as "KA oil," an abbreviation for ketone-alcohol oil. thechemco.comintratec.us

In the second step, the KA oil is oxidized with nitric acid to yield adipic acid. thechemco.comchemanalyst.comaurechem.com Adipic acid is a dicarboxylic acid that, when reacted with hexamethylenediamine, undergoes a polycondensation reaction to form the long polymer chains of nylon 6,6. aurechem.com This versatile polymer is then processed into fibers for a wide range of applications, including carpeting, clothing, and automobile tire cords. thechemco.comaurechem.com

StepReactant(s)Key ProcessProduct(s)
1 This compound, Air (Oxygen)Catalytic OxidationCyclohexanol and Cyclohexanone (KA Oil)
2 KA Oil, Nitric AcidOxidationAdipic Acid
3 Adipic Acid, HexamethylenediaminePolycondensationNylon 6,6

A simplified overview of the industrial pathway from this compound to Nylon 6,6.

The synthesis of caprolactam, the sole monomer required for the production of nylon 6, also begins with this compound. iigtchem.comvaisala.com Similar to adipic acid production, the first step is the oxidation of this compound to produce cyclohexanone. ucm.esdoubtnut.com The purified cyclohexanone is then reacted with a hydroxylamine (B1172632) salt, such as hydroxylamine sulfate (B86663), to form cyclohexanone oxime. vaisala.comaiche.orgpatsnap.com

The crucial final step is the Beckmann rearrangement, where cyclohexanone oxime is treated with a strong acid, typically oleum (B3057394) (fuming sulfuric acid), to convert it into caprolactam. vaisala.comaiche.orgpatsnap.com The caprolactam then undergoes ring-opening polymerization to produce nylon 6. aurechem.com Nylon 6 is widely used in the manufacturing of textiles, carpets, industrial yarns, and engineering plastics for the automotive and electronics industries. pttgcgroup.comresearchgate.net

StageStarting MaterialKey ReactionProduct
1 This compoundOxidationCyclohexanone
2 CyclohexanoneOximation (with Hydroxylamine)Cyclohexanone Oxime
3 Cyclohexanone OximeBeckmann RearrangementCaprolactam
4 CaprolactamRing-Opening PolymerizationNylon 6

Key stages in the synthesis of Nylon 6, starting from this compound.

While the production of nylons dominates its use, this compound serves as an intermediate for other polymers as well. Adipic acid derived from this compound is used to manufacture esters that act as plasticizers and are also used in the production of polyurethanes. chemicalbook.commcgroup.co.uk The nylons (polyamide 6 and polyamide 6,6) derived from this compound are themselves foundational materials for numerous engineering thermoplastics. pttgcgroup.comatamanchemicals.com These plastics are valued for their high tensile strength, durability, and resistance to heat and chemicals, finding applications in automotive components, electrical insulators, and other high-performance parts. aurechem.compttgcgroup.com

Use in Adhesives and Coatings

This compound is utilized as a solvent and diluent in the formulation of various adhesives, paints, lacquers, and varnishes. solventis.netrelicchemicals.iniigtchem.com In adhesive formulations, such as rubber and contact adhesives, it effectively dissolves and disperses the adhesive components, contributing to good bonding strength and controlled curing times. relicchemicals.in

In the paints and coatings industry, this compound's ability to dissolve resins, pigments, and other additives helps ensure proper flow, application, and uniform film formation. relicchemicals.in Its moderate evaporation rate is beneficial for achieving a smooth, even finish. nbinno.com this compound-based coatings can provide excellent gloss, durability, and weather resistance. relicchemicals.in

Industrial Solvents and Extractants

Beyond its role in coatings, this compound is a widely used non-polar solvent in many industrial processes. relicchemicals.inatamanchemicals.comanhaochemical.com Its chemical nature makes it highly effective at dissolving non-polar substances like oils, fats, waxes, resins, and crude rubber. relicchemicals.iniigtchem.comanhaochemical.comdcceew.gov.au This property is leveraged in various extraction processes. relicchemicals.in For example, it is used in the extraction of essential oils from plant materials for the perfume, fragrance, and flavor industries. iigtchem.comdcceew.gov.auqiboch.com It is also employed for extracting fats and lipids from food products and for isolating active ingredients from natural products for use in pharmaceuticals. anhaochemical.comqiboch.com

Application AreaFunctionSubstances Dissolved/Extracted
Chemical Synthesis Reaction MediumNon-polar organic compounds
Extraction ExtractantEssential oils, fats, waxes, active pharmaceutical ingredients
Cleaning Degreasing AgentOils, greases, residues
Polymer Processing Swelling AgentPolymer resins

A summary of this compound's applications as an industrial solvent and extractant.

Emerging and Niche Applications

In addition to its large-scale industrial uses, this compound has several niche applications. In laboratory settings, it is frequently used as a solvent for recrystallization, as many organic compounds are soluble in hot this compound but poorly soluble at low temperatures. wikipedia.org It is also used to calibrate differential scanning calorimetry (DSC) instruments due to a convenient crystal-crystal transition at -87.1 °C. wikipedia.org Other minor uses include its incorporation into some fungicidal formulations and in the manufacturing of solid fuel for camp stoves. dcceew.gov.au

An emerging area of interest is the use of this compound derivatives, such as this compound-1,3-diones, as versatile precursors in synthetic organic chemistry for creating complex, nitrogen-containing heterocyclic compounds, which are scaffolds for new pharmaceuticals. researchgate.netnih.gov Furthermore, in response to growing environmental concerns, there is increasing research and development into producing "green" this compound from bio-based and bio-circular feedstocks, such as rapeseed oil and biomass, representing a shift toward more sustainable manufacturing practices. mcgroup.co.uk

Cyclohexanecarbonitrile (B123593) in Pharmaceutical and Phytoeffector Production

Cyclohexanecarbonitrile, a derivative of this compound, serves as a significant intermediate in the synthesis of various specialty chemicals, including those for the pharmaceutical and agrochemical sectors. Its role as a foundational building block allows for the creation of more complex molecules. In the pharmaceutical industry, derivatives of cyclohexanecarbonitrile are key in the production of certain drugs. For example, it can be used as an intermediate in the synthesis of valuable pharmaceutical compounds. google.com

The industrial utility of cyclohexanecarbonitrile is highlighted by the development of high-yield, one-pot synthesis methods that are designed with environmental considerations in mind. These modern chemical processes often prioritize green chemistry principles by utilizing safer solvents and reagents to minimize environmental impact. Beyond its function as a synthetic intermediate, cyclohexanecarbonitrile and its derivatives have direct applications, such as acting as initiators in free-radical polymerization processes.

In the context of agriculture, its utility extends to the synthesis of agrochemicals. While the term "phytoeffector" is highly specific, the broader category of agrochemicals encompasses substances that affect plant growth and health. The versatility of cyclohexanecarbonitrile as a precursor makes it valuable in creating these complex agricultural products.

This compound Derivatives in Medicinal Chemistry and Molecular Biology

The this compound ring is a prevalent structural motif in both natural and synthetic compounds used in medicine. pharmablock.com Its three-dimensional structure is a key feature, offering more potential contact points with target proteins compared to flat aromatic rings like benzene (B151609). pharmablock.com This property was leveraged in the discovery of the anticancer drug venetoclax. pharmablock.com The cyclohexyl group can also act as a bioisostere—a substituent with similar physical or chemical properties—for other chemical groups. For instance, it can replace a tert-butyl group to bind to deeper lipophilic pockets on a target protein or substitute a flexible alkyl chain to reduce entropy and potentially increase binding affinity. pharmablock.com

Numerous drugs, both naturally derived and synthetic, incorporate the this compound moiety. Examples from nature include dihydroartemisinin (B1670584) (an antimalarial), sirolimus (an immunosuppressant), steroids, morphine, and taxol (an anticancer agent). pharmablock.com In synthetic chemistry, the this compound ring is a component of drugs like the atrial potassium channel blocker vernakalant. pharmablock.com

The biological activity of this compound derivatives is extensive and a subject of ongoing research. azjm.orgresearchgate.net Studies have demonstrated that functionally substituted this compound derivatives possess a wide range of properties, including antimicrobial, antifungal, and anticancer activities. azjm.orgacs.orgnih.gov Their potential as antimicrobial agents is particularly noteworthy in the face of growing antibiotic resistance. azjm.orgresearchgate.net In molecular biology, cyclohexene (B86901) derivatives are used in the synthesis of carbocyclic nucleosides and specialized nucleic acids, such as locked cyclohexene nucleic acids (LCeNA), which have applications in diagnostics and therapeutics. azjm.org

Table 1: Examples of this compound-Containing Drugs and Their Applications
Drug/Compound ClassPrimary ApplicationOriginSignificance of this compound Moiety
VenetoclaxAnticancerSyntheticProvides a 3D structure for enhanced protein binding. pharmablock.com
Oseltamivir (Tamiflu)AntiviralSyntheticThe cyclohexenyl motif is a metabolically stable bioisostere for furanose. pharmablock.com
Sirolimus (Rapamycin)ImmunosuppressantNatural ProductPart of the core macrocyclic structure. pharmablock.com
DihydroartemisininAntimalarialNatural ProductCore structural component. pharmablock.com
VernakalantAntiarrhythmicSyntheticIncluded in the molecule's peripheral structure. pharmablock.com

Fuel Additives

This compound is utilized as a component in fuel additive mixtures designed to improve combustion and reduce harmful emissions. google.comgoogle.com When added to diesel fuel, a synergistic mixture of this compound and an oxygenated compound that readily releases oxygen during combustion can reduce the amount of smoke, soot, and other particulates in the engine's exhaust. google.com The volatile and hydrogen-rich nature of this compound helps to reduce combustion delays and promote early, steady burning of the fuel. google.com

In multicomponent gasoline surrogate fuels, the addition of this compound has been shown to influence ignition and combustion characteristics. nih.govmdpi.com It can decrease the ignition-delay time, particularly at low and high temperatures, by facilitating early oxidation and generating more reactive hydroxyl (OH) radicals. nih.gov Furthermore, the laminar flame speed of surrogate fuels tends to increase as the proportion of this compound rises. nih.govmdpi.com Engine simulations suggest that gasoline surrogates containing this compound may require lower intake-gas temperatures to achieve positive ignition, more closely mimicking the performance of real gasoline, especially at higher engine speeds. nih.govmdpi.com

Another formulation for a fuel additive includes this compound as a key cyclic hydrocarbon, along with a paraffin (B1166041) (like n-hexane or n-heptane) and an aliphatic amine. google.com This composition is also effective in improving the combustion process and reducing particulate emissions. google.com

Economic Aspects and Market Dynamics of this compound Production

The global this compound market is a significant segment of the chemical industry, with its value primarily driven by the production of nylon intermediates. The market size was valued at USD 33.39 billion in 2024 and is projected to grow to USD 46.40 billion by 2032, reflecting a compound annual growth rate (CAGR) of 4.20%. databridgemarketresearch.com Another forecast estimates the market at USD 28.7 billion in 2024, reaching USD 46.3 billion by 2034, with a CAGR of 4.9%. factmr.com

Market Drivers: The primary driver for the this compound market is the robust demand for its main derivatives, adipic acid and caprolactam. databridgemarketresearch.comfactmr.comopenpr.com These chemicals are the essential precursors for manufacturing nylon 6 and nylon 66, respectively. procurementresource.comgrandviewresearch.com Nylon's desirable properties, such as high strength and durability, make it indispensable in several major industries:

Automotive: Used for components like safety belts, tire cords, and engine parts, contributing to vehicle lightweighting. databridgemarketresearch.comprocurementresource.com

Textiles: Employed in the production of clothing, carpets, and other synthetic fibers. openpr.comprocurementresource.com

Packaging: Used in food and beverage packaging. grandviewresearch.comopenpr.com

Electronics: Used in insulating foams and coatings. databridgemarketresearch.com

Market Restraints: The market faces challenges from the volatility of raw material prices, particularly benzene, which is derived from crude oil. factmr.comopenpr.com Fluctuations in crude oil prices directly impact the production cost of this compound, affecting profitability. factmr.com Additionally, stringent environmental regulations regarding the production and use of this compound present a challenge, requiring investments in sustainable manufacturing practices. openpr.comgrandviewresearch.com The availability of substitute materials, such as phenol (B47542) for caprolactam production, can also restrain market growth. grandviewresearch.com

Regional Dynamics: The Asia-Pacific region, led by China, is the largest producer and consumer of this compound globally. grandviewresearch.commcgroup.co.uk Rapid industrialization, urbanization, and strong economic growth in this region fuel the demand. grandviewresearch.com Europe and North America are also significant markets, characterized by advanced production infrastructure and high demand from the automotive sector. databridgemarketresearch.commcgroup.co.uk In 2023, the Netherlands was the world's leading exporter of this compound. mcgroup.co.uk Market behavior can be influenced by regional economic conditions; for instance, the European market showed bearish trends in late 2024 due to weak demand from downstream sectors. mcgroup.co.uk

The conversion of this compound to its derivatives adds significant value. For example, in early January 2025, the price of this compound was approximately USD 960 per tonne, while its derivative, caprolactam, was priced at USD 1,500 per tonne in the same region. mcgroup.co.uk

Table 2: Global this compound Market Projections
Report Source2024 Market Value (USD)Projected Market Value (USD)Forecast YearCAGR
Source databridgemarketresearch.com33.39 Billion46.40 Billion20324.20%
Source factmr.com28.7 Billion46.3 Billion20344.9%
Source grandviewresearch.com-32.3 Billion20254.9%
Source openpr.com- (23 Billion in 2022)42 Billion20325.1%

Environmental Fate and Bioremediation of Cyclohexane

Occurrence and Sources in the Environment (Natural and Anthropogenic)

Cyclohexane (B81311) is a colorless, flammable liquid that enters the environment from both natural and human-made sources. www.gov.ukepa.gov It is a natural component of crude petroleum and can be released into the atmosphere through volcanic gases. www.gov.ukepa.govca.gov Anthropogenic, or human-caused, sources are the primary contributors to this compound's presence in the environment. dcceew.gov.au

Industrial activities are a major source of this compound release. It is used extensively in the manufacturing of nylon, as a solvent for lacquers and resins, and in paint and varnish removers. ca.govdcceew.gov.au The primary industrial sources of emissions include petroleum refining, automotive repair shops, and commercial printing and publishing. ca.govdcceew.gov.au this compound can also be found in motor vehicle exhaust and tobacco smoke. www.gov.ukca.gov Consumer products containing this compound, such as adhesives, solid fuels for camp stoves, and some cleaning products, also contribute to its release into the environment. www.gov.ukdcceew.gov.auwikipedia.org Once released, most this compound enters the air, where it can evaporate from soil and water. dcceew.gov.au Due to its properties, it can move through the ground and potentially enter groundwater. dcceew.gov.au

Sources of this compound in the Environment
Source TypeSpecific ExamplesReferences
NaturalCrude petroleum, volcanic gases, plant volatiles www.gov.ukepa.govca.govdcceew.gov.au
AnthropogenicPetroleum refining, nylon manufacturing, motor vehicle exhaust, tobacco smoke, solvents, paint and varnish removers, consumer products (e.g., adhesives, solid fuels) www.gov.ukca.govdcceew.gov.au

**6.2. Environmental Degradation Pathways

Microorganisms play a crucial role in breaking down this compound in the environment through various degradation pathways. These processes can occur in the presence or absence of oxygen.

In the presence of oxygen, the aerobic degradation of this compound is initiated by bacteria. researchgate.net A relatively small number of aerobic bacterial strains capable of degrading this compound have been isolated, including those from the Actinobacteria and Proteobacteria phyla. researchgate.netnih.gov The initial step in this process involves the activation of the stable this compound ring. This is typically carried out by a this compound monooxygenase enzyme, which introduces a hydroxyl group to form cyclohexanol (B46403). researchgate.netnih.gov This initial oxidation is a key step that makes the compound more susceptible to further breakdown. nih.gov Following this, the cyclohexanol is further oxidized. researchgate.netnih.gov Recent studies have shown that aerobic this compound-degrading bacteria can be among the first microorganisms to become enriched in response to oil spills. researchgate.netnih.gov

In anoxic environments, such as marine sediments, this compound can be degraded by anaerobic microorganisms. researchgate.netfrontiersin.org Sulfate-reducing bacteria have been identified as key players in this process. researchgate.netfrontiersin.org For instance, an enrichment culture of sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments has been shown to degrade this compound. nih.govfrontiersin.org In these cultures, a dominant phylotype affiliated with the Desulfosarcina-Desulfococcus cluster of the Deltaproteobacteria is believed to be responsible for the degradation. researchgate.netfrontiersin.org The degradation of this compound is coupled with the stoichiometric reduction of sulfate (B86663) to sulfide. researchgate.netfrontiersin.org Nitrate-reducing enrichment cultures have also demonstrated the ability to degrade this compound under anaerobic conditions. nih.gov The initial activation of this compound under anaerobic conditions is different from the aerobic pathway. It involves the addition of the this compound molecule to fumarate, a reaction catalyzed by glycyl radical enzymes, to form cycloalkylsuccinate derivatives. nih.gov

The microbial metabolism of this compound proceeds through a series of intermediate compounds. In the aerobic pathway , the initial product, cyclohexanol, is oxidized to cyclohexanone (B45756). researchgate.netnih.govmicrobiologyresearch.org The cyclohexanone is then further metabolized to ε-caprolactone, which is subsequently hydrolyzed to form adipate (B1204190). nih.govmicrobiologyresearch.org This adipate can then enter central metabolic pathways. publications.gc.ca

Metabolic Pathways and Key Intermediates of this compound Degradation
PathwayKey IntermediatesReferences
AerobicCyclohexanol, Cyclohexanone, ε-Caprolactone, Adipate researchgate.netnih.govmicrobiologyresearch.org
AnaerobicCyclohexylsuccinate, 3-Cyclohexylpropionate, Cyclohexanecarboxylate researchgate.netfrontiersin.orgresearchgate.net

Specific enzymes are responsible for catalyzing the key steps in the biotransformation of this compound. In the aerobic pathway, the primary enzymes involved are:

This compound monooxygenase : This enzyme initiates the degradation by hydroxylating this compound to form cyclohexanol. researchgate.netnih.gov

Cyclohexanol dehydrogenase : This enzyme catalyzes the oxidation of cyclohexanol to cyclohexanone. microbiologyresearch.org

Cyclohexanone monooxygenase : This enzyme is responsible for the conversion of cyclohexanone to ε-caprolactone. microbiologyresearch.org

ε-caprolactone hydrolase : This enzyme hydrolyzes ε-caprolactone to adipate. microbiologyresearch.org

In anaerobic degradation, the initial activation is catalyzed by a glycyl radical enzyme that adds this compound to fumarate. nih.gov

Key Enzymes in this compound Biotransformation
EnzymeFunctionPathwayReferences
This compound monooxygenaseHydroxylates this compound to cyclohexanolAerobic researchgate.netnih.gov
Cyclohexanol dehydrogenaseOxidizes cyclohexanol to cyclohexanoneAerobic microbiologyresearch.org
Cyclohexanone monooxygenaseConverts cyclohexanone to ε-caprolactoneAerobic microbiologyresearch.org
ε-caprolactone hydrolaseHydrolyzes ε-caprolactone to adipateAerobic microbiologyresearch.org
Glycyl radical enzyme (e.g., alkylsuccinate synthase)Adds this compound to fumarateAnaerobic nih.gov

Bioremediation Strategies for this compound Contamination

Bioremediation offers an environmentally sustainable and cost-effective approach to cleaning up this compound contamination. wjarr.comnih.gov This strategy utilizes the metabolic capabilities of microorganisms to degrade pollutants into less harmful substances. wjarr.comresearchgate.net Identifying and using bacteria capable of degrading hydrocarbons is a key aspect of these efforts. wjarr.com

Research has shown that certain bacterial strains have a high potential for this compound bioremediation. For example, Staphylococcus warneri and Bacillus subtilis have been identified as being able to grow in high concentrations of this compound, indicating their ability to use it as a carbon source. wjarr.com Bacillus subtilis is known for its tolerance to high levels of oil toxicity due to its resistant endospores. wjarr.com Co-culturing different bacterial strains, such as B. subtilis and P. aeruginosa, has been shown to enhance the degradation efficiency of crude oil, suggesting a potential strategy for improving bioremediation of this compound-contaminated sites. wjarr.com

Bioremediation can be applied in various scenarios, including contaminated soils and water. The process can be enhanced through biostimulation, which involves adding nutrients to encourage the growth of indigenous hydrocarbon-degrading microorganisms. wjarr.com The effectiveness of bioremediation depends on various factors, including the concentration of the contaminant and the presence of suitable microbial populations. wjarr.com

Advanced Analytical Techniques for Cyclohexane Characterization in Research

Mass Spectrometry (MS) in Reaction Mechanism Studies (e.g., C-H Activation, Cracking)

Mass spectrometry (MS) stands as a powerful tool for investigating the mechanisms of reactions involving cyclohexane (B81311), such as C-H activation and cracking. niu.eduniu.edu Gas-phase MS, for instance, has been utilized to study the C-H activation of this compound by certain metal complexes. niu.eduniu.edu In these studies, organometallic species are generated and their reactions with this compound are monitored within the mass spectrometer. niu.edu This allows for the direct observation of reaction intermediates and products, providing crucial insights into the catalytic cycles. niu.edu

For example, research has shown that different metals within a catalyst can favor different reaction pathways. niu.eduniu.edu Platinum-containing species have been observed to preferentially promote the dehydrogenation of this compound, leading to the formation of benzene (B151609) and other unsaturated products. niu.eduniu.edu In contrast, catalysts containing nickel or palladium tend to facilitate ring-opening and "cracking" of the this compound ring, resulting in the production of smaller hydrocarbons like ethylene (B1197577) and propylene. niu.eduniu.edu

Collision-induced dissociation (CID) is a technique often coupled with MS to further probe the structure of ions. In the context of this compound research, CID of the cyclohexyl species formed during C-H activation can induce ring opening and subsequent fragmentation of the hydrocarbon chain. niu.eduniu.edu The fragmentation patterns observed provide detailed information about the structure of the intermediates and the mechanisms of their formation and subsequent reactions.

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) is another advanced MS technique that has been applied to study the catalytic oxidation of this compound. nih.gov This method allows for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase, enabling the identification of intermediates formed during the reaction. nih.gov Studies using PTR-TOF-MS have helped to establish the degradation mechanism of this compound over various catalysts. nih.gov

Key Findings from Mass Spectrometry Studies of this compound Reactions:

Metal Catalyst ComponentPredominant Reaction PathwayMajor ProductsReference
Platinum (Pt)DehydrogenationBenzene, Cyclohexene (B86901), Hydrogen niu.eduniu.edu
Nickel (Ni)Ring Opening/CrackingEthylene, Propylene niu.eduniu.edu
Palladium (Pd)Ring Opening/CrackingEthylene, Propylene niu.eduniu.edu

Chromatography (GC-MS, HPLC) for Separation and Identification

Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the separation and identification of this compound and its derivatives in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for this purpose. mtoz-biolabs.comnih.gov

The successful separation of this compound from other compounds, such as benzene, by GC depends heavily on the selection of the appropriate capillary column and the optimization of chromatographic conditions. mtoz-biolabs.comresearchgate.net Non-polar or moderately polar stationary phases are generally recommended for separating these non-polar compounds. mtoz-biolabs.com The temperature program, carrier gas flow rate, and injector temperature must be carefully controlled to achieve good resolution between peaks. mtoz-biolabs.com In cases where peaks overlap, mass spectrometry can often distinguish between the co-eluting compounds based on their unique mass spectra. researchgate.net For instance, benzene and this compound can be differentiated by their main mass-to-charge ratios (m/z), which are 78 for benzene and 56 and 84 for this compound. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound derivatives. jst.go.jpgoogle.comnih.gov While this compound itself is not typically analyzed by HPLC due to its volatility and lack of a UV chromophore, its derivatives can be separated and quantified. jst.go.jpnih.gov For instance, HPLC has been used to separate aliphatic aldehydes after derivatization with this compound-1,3-dione. jst.go.jp This derivatization step introduces a fluorescent tag, allowing for sensitive detection. jst.go.jp HPLC is also employed for the analysis of chiral this compound derivatives, enabling the separation of enantiomers. google.com

Typical GC-MS Parameters for this compound Analysis:

ParameterTypical SettingPurposeReference
Column Non-polar or moderately polar (e.g., DB-1, DB-5)Effective separation from other hydrocarbons mtoz-biolabs.com
Ionization Mode Electron Ionization (EI)Generates characteristic fragmentation patterns mtoz-biolabs.com
Detection Mode Full Scan or Selected Ion Monitoring (SIM)Qualitative identification and quantitative analysis mtoz-biolabs.com
Injector Temperature Optimized to ensure complete vaporizationPrevents peak broadening mtoz-biolabs.com
Carrier Gas Helium or HydrogenTransports the sample through the column longdom.org

Spectroscopic Methods (e.g., UV-Vis) for Structural and Electronic Properties

Spectroscopic methods provide valuable information about the structural and electronic properties of this compound and its derivatives. While this compound itself does not absorb significantly in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum due to the absence of chromophores, its derivatives and reaction products often do. libretexts.org

UV-Vis spectroscopy is particularly useful for studying conjugated systems. For example, the dehydrogenation of this compound to form cyclohexene and subsequently benzene can be monitored using UV-Vis spectroscopy, as the conjugated π-systems in these products exhibit characteristic absorptions. niu.eduniu.edu The appearance and growth of these absorption bands can be used to follow the kinetics of the reaction.

In more advanced applications, UV/Visible diffusion-ordered spectroscopy (UV/Vis-DOSY) has emerged as a technique that can simultaneously probe molecular size and electronic absorption. acs.org This method can be used to differentiate between species in a mixture based on their diffusion coefficients, which are related to their size, while also providing their UV-Vis absorption spectra. acs.org

Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental spectroscopic data to gain a deeper understanding of the electronic structure of molecules. aip.org These calculations can help to assign spectral features and to predict the electronic properties of different conformers of this compound derivatives. aip.org

Thermogravimetry-Differential Thermal Analysis (TGA-DTA)

Thermogravimetry-Differential Thermal Analysis (TGA-DTA) is a simultaneous thermal analysis technique that provides information about the physical and chemical changes that occur in a material as a function of temperature. centroceramico.iteag.com TGA measures the change in mass of a sample as it is heated, while DTA measures the difference in temperature between the sample and a reference material. centroceramico.iteag.com

In the context of this compound, TGA-DTA can be used to study its thermal stability and decomposition behavior. researchgate.net The TGA curve will show a mass loss as the this compound evaporates or decomposes, while the DTA curve will indicate whether these processes are endothermic (e.g., evaporation) or exothermic (e.g., oxidative decomposition). centroceramico.iteag.com

This technique is also valuable for characterizing materials that incorporate or interact with this compound. For example, TGA-DTA has been used to study the thermal properties of metal salts of this compound derivatives, which can act as nucleating agents in polymers. researchgate.net The analysis reveals the temperatures at which these compounds decompose, providing insights into their thermal stability and processing characteristics. researchgate.net Furthermore, TGA can be coupled with other analytical techniques, such as mass spectrometry (TG-MS), to identify the gaseous products evolved during the thermal decomposition of materials. akjournals.com

Information Obtained from TGA-DTA of this compound-Related Materials:

AnalysisInformation ProvidedExample ApplicationReference
TGA Mass loss as a function of temperatureDetermining the evaporation and decomposition temperatures of this compound derivatives eag.comresearchgate.net
DTA Endothermic and exothermic transitionsIdentifying melting points, boiling points, and decomposition reactions centroceramico.iteag.comresearchgate.net
TG-MS Identification of evolved gasesAnalyzing the decomposition products of polymers containing this compound moieties akjournals.com

Application in Complex Mixture Analysis (e.g., Petroleum Fractions)

The analytical techniques described above are crucial for the characterization of complex mixtures containing this compound, such as petroleum fractions. acs.orgwiley.comcore.ac.ukmdpi.com Crude oil is a highly complex mixture of hydrocarbons, including alkanes, cycloalkanes (naphthenes), and aromatic compounds. researchgate.net

GC-MS is a cornerstone for the detailed molecular characterization of these fractions. longdom.orgacs.orgpsu.edu It allows for the identification and quantification of a wide range of compounds, including this compound and its alkylated derivatives. psu.edu Advanced GC techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), provide even greater resolving power, enabling the separation of thousands of individual components in a single analysis. core.ac.uk

Prior to GC-MS analysis, complex samples like petroleum fractions often undergo a pre-fractionation step to simplify the mixture. acs.orgwiley.com Techniques such as open-column chromatography or solid-phase extraction (SPE) can be used to separate the sample into different compound classes, for example, saturates, aromatics, and polar compounds. acs.orgwiley.com this compound is often used as a solvent in these fractionation procedures. acs.orgwiley.com

Ultrahigh-resolution mass spectrometry (UHRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), is another powerful tool for the analysis of complex hydrocarbon mixtures. mdpi.comresearchgate.net UHRMS provides extremely high mass accuracy and resolving power, allowing for the determination of the elemental composition of thousands of compounds in a crude oil sample without prior separation. mdpi.comresearchgate.net Soft ionization techniques are often employed to minimize fragmentation and preserve the molecular ions, which is essential for accurate molecular formula assignment. mdpi.comresearchgate.net

The data obtained from these advanced analytical techniques are vital for understanding the composition of petroleum, which in turn impacts its refining processes and the properties of the resulting fuels and chemical products. mdpi.com For example, the concentration of naphthenic compounds like this compound can influence the octane (B31449) rating of gasoline. mdpi.com

Cyclohexane in Materials Science and Supramolecular Chemistry

Cyclohexane (B81311) as a Building Block for Advanced Materials

The inherent structural features of the this compound ring—its well-defined stereochemistry, conformational rigidity, and saturated aliphatic nature—make it an excellent molecular building block for the design and synthesis of advanced materials with tailored properties. By functionalizing the this compound core, chemists can create materials for a wide range of applications, from liquid crystal displays to specialized catalysts and materials for the life sciences.

Liquid Crystals: this compound derivatives are crucial components in the formulation of liquid crystal (LC) materials used in display technologies. Replacing a benzene (B151609) ring in a typical LC molecule with a this compound ring can significantly alter the material's physical properties. This compound-containing LCs often exhibit lower viscosity and modified dielectric anisotropy, which are desirable for improving the switching times and threshold voltages of display devices. For example, compounds like [trans-4ʹ-(trans-4ʺ-propylcyclohexylethyl)cyclohexyl]-3,4-difluorobenzene are synthesized to create liquid crystal compositions with broad nematic phase temperature ranges and good compatibility with other LC components. The non-aromatic nature of the this compound ring contributes differently to the mesogenic properties compared to aromatic rings, allowing for fine-tuning of the final material's performance.

Fluorinated Materials: Selective fluorination of the this compound ring produces building blocks with unique electronic properties. For instance, all-cis-1,2,3,4,5,6-hexafluorothis compound is one of the most polar aliphatic molecules known, with a large dipole moment (6.2 D) arising from the three C-F bonds oriented triaxially on one face of the ring. This facial polarization is a unique property that can be incorporated into more complex molecular scaffolds. These selectively fluorinated this compound building blocks are invaluable in drug discovery and agrochemical research, where they can modulate properties like lipophilicity and binding affinity. Palladium-catalyzed reactions on these fluorinated scaffolds allow for their derivatization into novel benzaldehydes and benzoic acids, further expanding their utility as precursors for advanced materials.

Porous Materials and Catalysis: this compound derivatives are also used in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs). In this context, they can act as the organic linkers that connect metal nodes, or their separation from other C6 hydrocarbons can be the target application of the MOF. The specific geometry and functionality of the this compound-based linker can dictate the pore size, shape, and chemical environment within the MOF. For example, porphyrinic MOFs have been shown to be effective catalysts for the selective oxidation of this compound to cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). Engineering the hydrophobicity of the MOF's pore walls can significantly enhance the catalytic activity and selectivity, surpassing that of homogeneous catalysts. Furthermore, MOFs are being designed for the challenging separation of chemically similar molecules, such as benzene and this compound, a critical process in the chemical industry.

Table 3: Applications of this compound-Based Building Blocks in Advanced Materials

Material ClassThis compound-based Building Block ExampleKey Property Conferred by this compoundAdvanced Application
Liquid Crystals[trans-4ʹ-(trans-4ʺ-Propylcyclohexylethyl)cyclohexyl]-3,4-difluorobenzeneLow viscosity, broad nematic rangeLiquid Crystal Displays (LCDs)
Fluorinated Materialsall-cis-3-Phenyl-1,2,4,5-tetrafluorothis compound derivativesHigh polarity, facial polarizationDrug discovery, agrochemicals
Metal-Organic Frameworks (MOFs)Porphyrinic linkers (used with this compound substrate)Defined pore environmentSelective oxidation catalysis
Recyclable Polymerscis-Fused this compound cyclic carbonate (C6DO)Chemical recyclabilitySustainable plastics

Future Research Directions in Cyclohexane Chemistry

Innovations in Stereoselective Functionalization and Catalysis

A significant challenge in cyclohexane (B81311) chemistry is the selective functionalization of its C-H bonds, which are traditionally considered unreactive. nih.gov Recent research has demonstrated remarkable progress in developing catalysts that can target specific C-H bonds with high site- and stereoselectivity.

One major breakthrough is the concept of catalyst-controlled site-selectivity, where the choice of catalyst can override the inherent reactivity of the substrate. nih.gov This approach has been used to desymmetrize unactivated this compound derivatives with a high degree of precision through methods like donor/acceptor carbene insertion. nih.gov For instance, iridium-catalyzed (5 + 1) annulation strategies using methyl ketones and 1,5-diols have been developed to construct multisubstituted this compound cores with excellent stereocontrol. researchgate.net These reactions proceed through sequential hydrogen borrowing, offering a novel and direct route to complex cyclic products. researchgate.net

Researchers are also exploring various catalytic systems to improve the efficiency and selectivity of this compound oxidation, a crucial industrial process. While traditional methods suffer from low conversion rates to maintain selectivity, new heterogeneous catalysts are showing promise. mdpi.com These include metal nanoparticles, metalloporphyrins, and transition metal oxides supported on materials like graphene, zeolites, and mesoporous silicas. mdpi.comhep.com.cnrsc.org For example, graphene-supported CoO nanoparticles have been shown to significantly improve conversion and selectivity in the aerobic oxidation of this compound. rsc.org Similarly, manganese catalysts embedded in a chiral cavity have been developed for the enantioselective hydroxylation of tertiary C-H bonds, mimicking the lock-and-key recognition of enzymes. researchgate.net

The ultimate goal is to create a "tool-box" of catalysts that allow chemists to functionalize any desired C-H bond at will, opening new avenues for the synthesis of fine chemicals and complex molecules from simple alkanes. acs.org

Table 1: Comparison of Selected Catalytic Systems for this compound Oxidation
Catalyst SystemOxidantKey FindingReference
gC3N4/CeO2−TiO2Not SpecifiedAchieved high this compound conversion (62%) with 95% selectivity for KA oil (cyclohexanone and cyclohexanol). researchgate.net researchgate.net
CoO/graphene (CoO/G)Aerobic (O2)Demonstrated synergistic activity, achieving 32.4% this compound conversion and 75.4% selectivity to K/A oil. rsc.org rsc.org
Iron-porphyrinNot SpecifiedEnabled a one-pot conversion of this compound directly to adipic acid with a 21% yield. hep.com.cn hep.com.cn
FeCl2Tpm@CNT-oxi-NaH2O2Showed improved performance as a heterogeneous system with yields up to 20.8%. mdpi.com mdpi.com

Development of Novel Green Chemistry Approaches for this compound Synthesis and Transformations

The chemical industry is increasingly shifting towards sustainable practices, and this compound production is no exception. issuu.commcgroup.co.uk A major focus of future research is the development of "green" chemistry approaches that minimize environmental impact, reduce waste, and improve energy efficiency. royalsocietypublishing.org

One key area is the replacement of harsh, conventional oxidants with environmentally benign alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). mdpi.comcardiff.ac.uk Research is also directed at performing reactions under solvent-free conditions or in greener solvents like water or ionic liquids, which reduces the use of volatile and often toxic organic solvents. royalsocietypublishing.orgcardiff.ac.ukimist.ma

The development of robust and recyclable heterogeneous catalysts is central to green transformations of this compound. mdpi.com Porous materials such as zeolites, carbon nanomaterials, and metal-organic frameworks are being used as supports for catalysts, which facilitates their separation from the reaction mixture and allows for their reuse, overcoming a major drawback of homogeneous systems. mdpi.com There is also a trend towards one-pot syntheses, which reduce the number of steps, materials, and energy required, thereby minimizing waste. hep.com.cnresearchgate.net For example, new one-pot processes for synthesizing cyclohexanecarbonitrile (B123593) from cyclohexanone (B45756) have been designed to proceed entirely in methanol, a recyclable solvent, with by-products that are either benign or reusable. researchgate.net

Another promising avenue is the potential replacement of this compound with cyclohexene (B86901) in the synthesis of adipic acid. cardiff.ac.uk This alternative route could proceed under milder conditions using green oxidants. cardiff.ac.uk Furthermore, there is a push towards using renewable feedstocks instead of fossil fuels and integrating digital technologies for real-time monitoring to optimize processes, enhance safety, and reduce energy consumption. issuu.comacs.org Recently, a project focused on this compound dehydrogenation successfully improved the utilization rate of benzene (B151609) from 80% to over 99%, creating a closed-loop, green recycling economic chain. hscc.com

Advanced Computational Modeling for Complex this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex behavior of this compound and its derivatives at the molecular level. jkps.or.krresearchgate.net Advanced modeling allows researchers to investigate structures, energies, and reaction pathways that can be difficult to study experimentally.

A primary application of computational modeling is the detailed analysis of this compound's conformational isomers, such as the chair, boat, and twist-boat forms. jkps.or.krstudysmarter.co.uk DFT calculations can accurately determine the geometric structures and binding energies of these conformers. jkps.or.kr For example, studies have quantified the ground-state chair conformation's binding energy and the higher energy of the metastable twist-boat conformation. jkps.or.kr Modeling also elucidates the energy barriers for interconversion between these forms, such as the ring-flipping process that converts one chair conformation into another via a high-energy half-chair state. jkps.or.krnih.gov

Beyond conformational analysis, computational methods are crucial for predicting reactivity and guiding the design of new catalysts and reactions. researchgate.netnih.gov Models can simulate the interactions between a catalyst and a substrate, helping to explain observed selectivity in C-H functionalization reactions. researchgate.net They are also used to study the reaction mechanisms of pyrolysis and oxidation, providing insights into the dominant pathways for product formation. acs.org For instance, modeling has been used to study the properties of halogenated this compound isomers and to investigate the vapor-liquid equilibrium in the this compound/cyclohexanone system, which is vital for optimizing industrial distillation processes. researchgate.netresearchgate.net The synergy between computational modeling and experimental work, such as using programs like Avogadro in conjunction with physical model kits, enhances the understanding of molecular stability and stereochemistry. sapub.orgscispace.com

Table 2: DFT-Calculated Energies of this compound Conformers
ConformationCalculated PropertyValueSignificanceReference
ChairBinding Energy99.457 eVMost stable ground-state conformation. jkps.or.kr
Twist-BoatBinding Energy99.161 eVMetastable conformation, higher in energy than the chair. jkps.or.kr
Half-ChairEnergy Barrier0.507 eVTransition state for chair-to-chair interconversion. jkps.or.kr
BoatEnergy Barrier0.015 eVTransition state for twist-boat to twist-boat interconversion. jkps.or.kr

Exploration of New Industrial Applications and Value Chains

While the production of adipic acid and caprolactam for nylon manufacturing remains the primary industrial use of this compound, ongoing research is uncovering new applications and value chains. mcgroup.co.ukmarketresearch.com The versatility of the this compound scaffold makes it a valuable building block for a wide range of specialty chemicals and high-performance materials. fastercapital.com

The market for this compound is expanding due to its use as an intermediate and solvent in diverse sectors. issuu.comdatabridgemarketresearch.com In the automotive industry, this compound derivatives are critical for producing engineering plastics and lightweight, high-performance materials used in components like engine covers and fuel systems, which contribute to fuel efficiency. marketresearch.comgminsights.com The paints and coatings industry utilizes this compound as an environmentally friendlier solvent that helps form uniform, durable coatings. anhaochemical.com

New value chains are emerging in the pharmaceutical and agrochemical industries, where this compound and its derivatives serve as intermediates in the synthesis of complex molecules, including drugs and insecticides. anhaochemical.compatsnap.comgoogle.com For example, hydroxyl-containing this compound derivatives are used as building blocks for coating agents and pharmaceuticals. researchgate.net There is also growing demand in the electronics and construction industries. databridgemarketresearch.comdataintelo.com

Technological advancements are driving these new applications. issuu.com Innovations in production processes are making this compound manufacturing more efficient, while research into new derivatives is expanding its utility. gminsights.com The development of bio-based this compound from renewable feedstocks is also anticipated to open up new market opportunities aligned with global sustainability goals. gminsights.com Recent industry activities, such as acquisitions and joint ventures, highlight a strategic focus on expanding global footprints in specialty chemicals and strengthening supply capabilities for nylon products. databridgemarketresearch.com

Deeper Understanding of Environmental and Biological Interactions of this compound

A comprehensive understanding of how this compound interacts with the environment and biological systems is crucial for ensuring its safe and sustainable use. Research in this area focuses on its environmental fate, potential for biodegradation, and its behavior in biological contexts.

Once released into the environment, typically through industrial discharges or as a component of vehicle exhaust and cigarette smoke, this compound's physical properties govern its distribution. dcceew.gov.aucpchem.comwww.gov.uk Being a volatile liquid, it evaporates readily when exposed to air, where it can contribute to the formation of photochemical smog. dcceew.gov.auiigtchem.com this compound that enters water or soil is also likely to volatilize into the air. cpchem.com It dissolves only slightly in water and is not expected to bind strongly to soil or sediment, which means it can potentially move through the ground and enter groundwater. dcceew.gov.aueuropa.eu However, its persistence in water is generally low, with studies indicating it biodegrades readily in aquatic systems. dcceew.gov.aucpchem.com

In biological systems, understanding the conformational behavior of this compound rings is key, especially in medicinal chemistry. studysmarter.co.uk The specific shape that a this compound-containing molecule adopts can dramatically affect its ability to interact with biological targets like receptors. studysmarter.co.uklibretexts.org Therefore, conformational analysis helps in designing more effective drug molecules. studysmarter.co.uk While this compound itself is considered to have low toxicity, research aims to clarify its interactions at a molecular level to better predict the biological activity of more complex this compound-containing compounds. cpchem.com Insufficient data currently exists to fully evaluate the long-term effects of this compound on various plants and animals, highlighting an area for future investigation. dcceew.gov.au

Q & A

Q. How do cyclohexane conformations influence its reactivity in organic synthesis?

Methodological Answer: this compound's chair conformation minimizes ring strain via staggered C-H bonds, reducing torsional strain compared to boat or twist-boat conformers. Reactivity differences arise from axial vs. equatorial substituent positions. For example, bulky groups in axial positions increase steric hindrance, slowing nucleophilic substitution. To analyze:

  • Use computational tools (e.g., molecular mechanics or DFT) to calculate energy barriers for interconversion .
  • Experimentally, compare reaction rates of axial vs. equatorial derivatives using kinetic isotope effects or NMR spectroscopy .

Q. Table 1: Key Conformational Energies

ConformationEnergy (kcal/mol)Source
Chair0
Twist-Boat~5.5
Boat~7.0

Q. What experimental methods are used to determine this compound’s thermochemical properties?

Methodological Answer: Critical properties (enthalpy of formation, entropy) are measured via:

  • Bomb calorimetry : Directly measures heat of combustion (e.g., Prosen et al., 1946 ).
  • Gas-phase spectroscopy : Quantifies entropy via vibrational/rotational modes .
  • Shock tube studies : Derive ionization potentials and thermal stability at high temperatures (e.g., Tsang, 1978 ).

Q. Table 2: Selected Thermochemical Data

PropertyValueSource
ΔH°f (gas, 298 K)123.1 ± 0.79 kJ/mol
Ionization Potential9.88 ± 0.03 eV
Laminar Flame Speed (1 atm)34.2 cm/s

Advanced Research Questions

Q. How do low- and high-temperature oxidation mechanisms of this compound differ?

Methodological Answer:

  • Low-T (500–800 K) : Dominated by O₂ addition to cyclohexyl radicals, forming peroxy radicals (ROO•) that isomerize and decompose via ketohydroperoxide pathways. Key intermediates include cyclohexene and cyclic ethers .
  • High-T (>1000 K) : Fuel fragmentation dominates, producing C1–C4 alkenes and propargyl radicals. OH• abstraction governs consumption .
  • Experimental Validation : Use jet-stirred reactors (JSRs) with GC/MS or SVUV-PEPICO spectroscopy to track intermediates .

Q. How can contradictory kinetic data in this compound combustion models be resolved?

Methodological Answer: Discrepancies (e.g., ignition delay times in shock tubes vs. rapid compression machines) arise from pressure/temperature dependencies. To reconcile:

  • Perform sensitivity analysis to identify rate-limiting steps (e.g., cyclohexyl + O₂ reactions ).
  • Use ab initio calculations (e.g., CBS-QB3) to refine rate constants for critical pathways .
  • Validate models against multi-diagnostic datasets (e.g., laminar flame speeds + species profiles ).

Q. What pathways lead to benzene formation in this compound flames?

Methodological Answer: Benzene arises via:

Propargyl recombination : C₃H₃• + C₃H₃• → C₆H₆ .

This compound dehydrogenation : Sequential H abstraction forms cyclohexene → cyclohexadiene → benzene .

  • Detection : Use photoionization mass spectrometry (PIMS) to distinguish isomers in flame samples .
  • Modeling : Incorporate PAH growth mechanisms into kinetic models (e.g., JetSurF 2.0 ).

Methodological Guidelines for Researchers

  • Experimental Design : For oxidation studies, combine JSRs (for low-T) and shock tubes (for high-T) to cover broad temperature ranges .
  • Data Analysis : Apply CHEMKIN-PRO for kinetic modeling, integrating updated sub-mechanisms for cyclic hydrocarbons .
  • Safety : Adhere to protocols for handling >100 mL this compound (PI approval required) and use <100 mL in standard reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.